(R)-2-Amino-4,4,4-trifluorobutan-1-ol chemical properties
Executive Summary (R)-2-Amino-4,4,4-trifluorobutan-1-ol is a specialized fluorinated chiral building block used extensively in medicinal chemistry and drug development. Structurally, it acts as a bioisostere of L-leucino...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(R)-2-Amino-4,4,4-trifluorobutan-1-ol is a specialized fluorinated chiral building block used extensively in medicinal chemistry and drug development. Structurally, it acts as a bioisostere of L-leucinol , where the terminal isopropyl group is replaced by a trifluoroethyl moiety. This substitution dramatically alters the electronic profile and metabolic stability of the molecule while maintaining steric fidelity to the natural amino alcohol.
Key Utility:
Protease Inhibition: Serves as a transition-state mimic in inhibitors of Cathepsin S, K, and other cysteine proteases.
Metabolic Stability: The
group blocks oxidative metabolism at the -position, a common clearance pathway for leucine-derived drugs.
Chiral Auxiliaries: Precursor to 4-substituted oxazolidinones used in asymmetric synthesis.
Physicochemical Profile
The introduction of the trifluoromethyl (
) group imparts unique electronic and lipophilic properties compared to the non-fluorinated analog (leucinol).
Structural & Electronic Data
Property
Value / Description
Note
IUPAC Name
(2R)-2-Amino-4,4,4-trifluorobutan-1-ol
Common Precursor CAS
120200-07-9
Refers to the parent acid ((R)-2-Amino-4,4,4-trifluorobutanoic acid)
SMILES
NCC(F)(F)F
Stereochemistry defined at C2
Molecular Weight
143.11 g/mol
Physical State
Waxy Solid / Viscous Oil
Hygroscopic
Predicted LogP
~0.5 - 0.9
More lipophilic than leucinol (LogP ~ -0.[1][2]1) due to
pKa (Amine)
~8.8 - 9.2
Lower than leucinol (~9.6) due to -inductive effect of
The Fluorine Effect
The
-trifluoromethyl group exerts a strong electron-withdrawing inductive effect (). This reduces the basicity of the primary amine and increases the acidity of the hydroxyl proton slightly.
Lipophilicity: The high hydrophobicity of the C-F bond increases membrane permeability.
Conformation: The gauche effect between the amine and the
group can lock the side chain into specific conformations, potentially enhancing binding affinity to target enzymes.
Synthesis & Production Protocols
The synthesis of (R)-2-Amino-4,4,4-trifluorobutan-1-ol typically proceeds via the reduction of its parent amino acid, which is accessible through asymmetric alkylation.
Primary Synthetic Pathway
The most robust route involves the reduction of (R)-2-Amino-4,4,4-trifluorobutanoic acid .
Step 1: Precursor Synthesis (Ni-Glycine Route)
The parent acid is synthesized via the alkylation of a chiral Nickel(II)-glycine Schiff base complex with 2,2,2-trifluoroethyl iodide. This method ensures high enantiomeric excess (>98% ee).
Step 2: Reduction to Alcohol
Reagents: Lithium Aluminum Hydride (
) or Borane-Dimethyl Sulfide ().
Protocol:
Setup: Flame-dry a 2-neck round bottom flask under Argon.
Dissolution: Dissolve (R)-2-Amino-4,4,4-trifluorobutanoic acid (1.0 eq) in anhydrous THF (0.2 M).
Addition: Cool to 0°C. Add
(2.5 eq) portion-wise (pellets or solution) to control hydrogen evolution.
Reflux: Warm to room temperature, then reflux for 4–6 hours.
Purification: Filter through Celite. Concentrate filtrate. The product is often pure enough for use; otherwise, distill under reduced pressure.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway from chiral glycine equivalent to the target amino alcohol.
Reactivity & Derivatization[3]
The dual functionality (amine + alcohol) makes this compound a versatile scaffold. The
group does not interfere with standard protection/deprotection cycles but does influence reaction rates.
Cyclization to Oxazolidinones
Reaction with phosgene or triphosgene yields the chiral oxazolidinone, a critical intermediate for Evans-type auxiliary chemistry or as a rigid core in drug molecules.
Reagents: Triphosgene (0.35 eq),
, , 0°C.
Mechanism: Initial formation of isocyanate or carbamoyl chloride followed by intramolecular cyclization.
Selective Protection
N-Protection: Reacts readily with
or .
Note: The reduced nucleophilicity of the amine (due to
) may require slightly longer reaction times or stronger bases compared to non-fluorinated analogs.
O-Protection: Standard silylation (TBSCl, Imidazole) works efficiently.
Reactivity Map
Figure 2: Key derivatization pathways for medicinal chemistry applications.
Medicinal Chemistry Applications
Bioisosteric Replacement
(R)-2-Amino-4,4,4-trifluorobutan-1-ol acts as a fluorinated mimic of L-leucinol .
Steric Mimicry: The trifluoroethyl group (
) occupies a similar volume to the isopropyl group () of leucine.
Metabolic Blockade: In peptide drugs, the leucine side chain is susceptible to oxidation by cytochrome P450s. The C-F bond (116 kcal/mol) is metabolically inert, extending the half-life (
) of the drug.
Case Study: Cathepsin Inhibitors
In the development of Cathepsin K inhibitors (osteoporosis targets), the replacement of the P2 or P3 leucine residue with the trifluoro-analog has been shown to:
Increase potency via hydrophobic interactions in the S2 pocket.
Prevent metabolic degradation.
Reduce basicity, improving oral bioavailability by altering the
.
Safety & Handling
Hazards: Like many fluorinated amines, this compound should be treated as an irritant.
Inhalation: Avoid dust/mist. Use in a fume hood.
Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2–8°C.
Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless controlled).
References
Soloshonok, V. A., et al. (2019). "Expedient Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent." Organic Process Research & Development.
Meanwell, N. A. (2018). "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.
The following technical guide provides an in-depth analysis of (R)-2-Amino-4,4,4-trifluorobutan-1-ol , a critical chiral building block in modern medicinal chemistry. Advanced Pharmacophore Design & Synthetic Methodology...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of (R)-2-Amino-4,4,4-trifluorobutan-1-ol , a critical chiral building block in modern medicinal chemistry.
(R)-2-Amino-4,4,4-trifluorobutan-1-ol is a fluorinated chiral amino alcohol that serves as a high-value bioisostere for L-Leucinol in drug discovery. The incorporation of the trifluoromethyl (CF₃) group at the γ-position mimics the steric bulk of the isopropyl group found in leucine while significantly altering the electronic properties and metabolic stability of the parent molecule.
This compound is extensively utilized in the development of protease inhibitors (e.g., Cathepsin S and K inhibitors) and peptide-based therapeutics where resistance to metabolic degradation is required. Its synthesis relies on precise asymmetric induction, typically utilizing chiral auxiliaries to establish the (R)-stereocenter before reduction to the alcohol.
Waxy solid or viscous oil (Free Base); White crystalline solid (HCl Salt)
Solubility
Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in non-polar solvents.
Structural Bioisosterism: The Fluorine Effect
The strategic value of (R)-2-Amino-4,4,4-trifluorobutan-1-ol lies in its ability to mimic L-Leucinol while introducing the unique properties of fluorine.
Pharmacophore Comparison
Steric Mimicry: The Van der Waals radius of the CF₃ group (approx. 2.7 Å) is similar to that of the isopropyl group (approx. 2.5–3.0 Å) in leucine. This allows the fluorinated analog to fit into hydrophobic pockets of enzymes (e.g., S2 pockets of proteases) with minimal steric clash.
Electronic Modulation: The strong electron-withdrawing nature of the CF₃ group lowers the pKa of the adjacent amine and hydroxyl groups, potentially altering hydrogen bonding strength and membrane permeability.
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, blocking oxidative metabolism (e.g., hydroxylation) at the γ-position, a common clearance pathway for leucine-based drugs.
Figure 1: Bioisosteric relationship between L-Leucinol and its trifluoromethylated analog, highlighting key pharmacological advantages.
Synthetic Methodology
The synthesis of (R)-2-Amino-4,4,4-trifluorobutan-1-ol is most reliably achieved through the reduction of its amino acid precursor, (R)-2-Amino-4,4,4-trifluorobutanoic acid . The acid itself is synthesized via asymmetric alkylation using a chiral auxiliary (e.g., Belokon's Ni(II) complex).
Step 1: Asymmetric Synthesis of the Acid Precursor
Reagents: Glycine-Ni(II)-(S)-BPB Complex (chiral auxiliary), 1,1,1-Trifluoro-2-iodoethane (CF₃CH₂I), Base (KOH/NaOH).
Mechanism: The chiral Ni(II) complex shields one face of the glycine enolate, forcing the alkyl halide (CF₃CH₂I) to attack from the opposite side.
Stereochemistry: Using the (S)-BPB auxiliary typically yields the (S)-amino acid . To obtain the (R)-amino acid (the precursor for our target), one must use the (R)-BPB auxiliary or invert the strategy.
Note: Commercial routes often produce the (S)-form (L-amino acid mimic). Ensure the specific (R)-pathway is selected.
Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-Dimethyl Sulfide (BH₃·DMS).
Solvent: Anhydrous THF or Diethyl Ether.
Protocol:
Suspend the amino acid in anhydrous THF under N₂ atmosphere.
Add LiAlH₄ (2.5 equivalents) slowly at 0°C to control exotherm.
Reflux for 4–12 hours to ensure complete reduction of the carboxylate.
Quench (Fieser method: Water, 15% NaOH, Water) and filter.
Concentrate to yield the crude amino alcohol.
Purification: Conversion to the HCl salt (using HCl in dioxane/ether) followed by recrystallization is recommended for high purity.
Figure 2: Synthetic workflow from chiral glycine equivalent to the target amino alcohol salt.
Applications in Drug Discovery[2][3][4]
Protease Inhibitors (Cathepsins)
The (R)-2-amino-4,4,4-trifluorobutan-1-ol scaffold is a key intermediate in the synthesis of inhibitors for Cathepsin S and Cathepsin K , enzymes implicated in autoimmune diseases and osteoporosis.
Mechanism: The amino alcohol is often cyclized to form an oxazoline or used as a transition-state mimic that binds to the active site cysteine residue.
Advantage: The CF₃ group occupies the S2 hydrophobic pocket more effectively than a methyl or ethyl group, increasing potency (IC₅₀ reduction).
Peptidomimetics
In peptide engineering, replacing Leucine with (R)-Trifluoroleucinol prevents proteolytic cleavage at that specific site. This "fluorine scan" technique is used to stabilize peptide hormones and macrocyclic drugs.
Chiral Auxiliaries
The amino alcohol itself can serve as a chiral auxiliary in other asymmetric syntheses (e.g., Evans-type auxiliaries), leveraging the steric bulk of the CF₃ group to induce stereoselectivity in aldol or alkylation reactions.
Handling & Safety Information
Signal Word:WARNING
Hazard Class
H-Code
Statement
Skin Irritation
H315
Causes skin irritation.
Eye Irritation
H319
Causes serious eye irritation.
STOT-SE
H335
May cause respiratory irritation.
Handling Protocols:
Hygroscopic Nature: The HCl salt is hygroscopic. Store in a desiccator at -20°C for long-term stability.
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless derivatization is intended).
PPE: Wear nitrile gloves, safety goggles, and use a fume hood when handling the free base, which may be volatile.
References
IntLab. (2R)-2-AMINO-4,4,4-TRIFLUOROBUTAN-1-OL HCL (CAS 1388797-83-8) Catalog Entry. Available at: [Link]
National Institutes of Health (NIH) - PubChem. 4,4,4-Trifluorobutan-1-ol (Related Compound Data). Available at: [Link]
ResearchGate. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (Describes the Ni-complex synthesis applicable to the (R)-enantiomer by auxiliary inversion). Available at: [Link]
MDPI. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols via LiAlH4 Reduction. (Validates reduction protocol). Available at: [Link]
An In-Depth Technical Guide to the Physical Properties of (R)-2-Amino-4,4,4-trifluorobutan-1-ol Introduction (R)-2-Amino-4,4,4-trifluorobutan-1-ol is a chiral fluorinated amino alcohol. This class of compounds is of sign...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Physical Properties of (R)-2-Amino-4,4,4-trifluorobutan-1-ol
Introduction
(R)-2-Amino-4,4,4-trifluorobutan-1-ol is a chiral fluorinated amino alcohol. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl (CF₃) group into organic molecules can profoundly alter their physical and biological properties. It can enhance metabolic stability, increase lipophilicity, and modify binding affinity to biological targets. The specific stereochemistry, designated by the (R)-configuration at the C2 position, is crucial as biological systems are inherently chiral, and enantiomers often exhibit different pharmacological activities.
This guide provides a comprehensive overview of the core physical properties of (R)-2-Amino-4,4,4-trifluorobutan-1-ol. As this is a specialized building block, readily available experimental data is scarce. Therefore, this document synthesizes known information for its constitutional isomers and analogs with expert analysis to predict its properties and provides detailed, field-proven protocols for its empirical characterization. This approach is designed to equip researchers and scientists with the foundational knowledge and practical methodologies required for its use in drug discovery and development.
Molecular and Structural Properties
The fundamental identity of (R)-2-Amino-4,4,4-trifluorobutan-1-ol is defined by its molecular structure.
Molecular Formula: C₄H₈F₃NO
Molecular Weight: 143.11 g/mol
Structure: The molecule features a four-carbon butanol backbone with a primary alcohol at C1, a primary amine at C2, and a trifluoromethyl group at C4. The stereogenic center is located at C2, possessing the (R)-configuration.
Property
Value
Source
Molecular Formula
C₄H₈F₃NO
Calculated
Molecular Weight
143.11 g/mol
CAS Number
196726-00-4
Inferred
Chirality
(R)-configuration at C2
By definition
Physicochemical Properties: An Expert Analysis
Direct experimental values for the key physical properties of (R)-2-Amino-4,4,4-trifluorobutan-1-ol are not widely published. However, we can deduce expected characteristics based on its structure and comparison with analogous compounds.
Physical State and Appearance
Based on its non-fluorinated analog, (R)-(-)-2-Amino-1-butanol, which is a liquid or viscous liquid at room temperature, (R)-2-Amino-4,4,4-trifluorobutan-1-ol is expected to be a colorless to pale yellow liquid or a low-melting solid.[1] The presence of polar amino and hydroxyl groups allows for strong intermolecular hydrogen bonding, which would raise its melting and boiling points compared to a non-polar compound of similar molecular weight.
Melting Point
A sharp melting point is a primary indicator of purity. For a crystalline solid, the melting point is expected to be relatively low. For comparison, the hydrochloride salt of a related compound, 2-amino-4,4,4-trifluoro-n-butyric acid, has a melting point of 165–170°C (with decomposition). The free base alcohol described here would have a significantly lower melting point.
Boiling Point
The boiling point is anticipated to be elevated due to hydrogen bonding. The non-fluorinated analog, (R)-(-)-2-Amino-1-butanol, has a boiling point of 176-178°C.[2] The trifluorinated compound may have a slightly lower boiling point due to the increased volatility imparted by the fluorine atoms, a common trend observed in fluorinated organics.
Solubility
The solubility profile is dictated by the molecule's dual hydrophilic and lipophilic nature.
Aqueous Solubility: The presence of both a primary amine and a primary alcohol group suggests good solubility in water and other protic solvents (e.g., methanol, ethanol) through hydrogen bonding.
Organic Solubility: The trifluoromethyl group and the ethyl backbone increase the molecule's lipophilicity. Therefore, it is expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.
Optical Rotation
As a chiral molecule, a solution of enantiomerically pure (R)-2-Amino-4,4,4-trifluorobutan-1-ol will rotate plane-polarized light. The specific rotation, [α], is a defining physical constant. There is no simple way to predict the direction or magnitude of rotation based on the (R/S) configuration.[3] For example, (R)-(-)-2-amino-1-butanol is levorotatory (rotates light to the left), with a specific rotation of -6.5° to -10.5° (neat).[1] The optical rotation of the title compound must be determined experimentally.
Spectroscopic Profile
The structural features of (R)-2-Amino-4,4,4-trifluorobutan-1-ol give rise to a predictable spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will show distinct signals for the protons on the carbon backbone. The protons on the carbon bearing the amino group (C2) and the alcohol group (C1) will be deshielded. Protons on C3, adjacent to the CF₃-bearing carbon, will show coupling to the fluorine atoms (³JHF).
¹³C NMR: The carbon spectrum will show four signals for the butane backbone. The carbon attached to the CF₃ group (C4) will appear as a quartet due to one-bond carbon-fluorine coupling (¹JCF). The C3 carbon will appear as a triplet due to two-bond coupling (²JCF).
¹⁹F NMR: This is a crucial technique for fluorinated compounds. The spectrum will show a single signal for the three equivalent fluorine atoms of the CF₃ group. This signal will likely be a triplet due to coupling with the two adjacent protons on C3 (³JFH).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong, broad absorptions corresponding to the O-H (from the alcohol) and N-H (from the amine) stretching vibrations, typically in the range of 3200-3500 cm⁻¹. A strong C-F stretching band is expected in the region of 1000-1300 cm⁻¹.
Experimental Protocols for Physicochemical Characterization
The following protocols are standard methodologies for determining the physical properties of a novel chiral amino alcohol like (R)-2-Amino-4,4,4-trifluorobutan-1-ol.
Workflow for Physicochemical Characterization
The overall process for characterizing a newly synthesized sample can be visualized as follows:
Caption: Workflow for the physicochemical characterization of a sample.
Melting Point Determination
Objective: To determine the melting range of the compound, which is an indicator of purity.
Methodology:
Ensure the melting point apparatus is calibrated using certified standards.
Place a small, dry sample of the compound into a capillary tube, sealed at one end.
Tap the tube gently to pack the sample to a height of 2-3 mm.
Place the capillary tube in the heating block of the apparatus.
Heat the block rapidly to about 15-20°C below the expected melting point.
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
The melting range is reported as T₁-T₂. A pure compound should have a sharp melting range of <2°C.
Specific Rotation Measurement (Polarimetry)
Objective: To measure the specific rotation, a fundamental property of a chiral substance.
Causality Behind Choices: The choice of solvent and concentration is critical as they can influence the magnitude of rotation. A precise concentration is required for the calculation. The sodium D-line (589 nm) is a standard wavelength used for this measurement.[4]
Methodology:
Prepare a solution of the compound of known concentration (c), typically in g/mL, using a suitable solvent (e.g., methanol or water).
Calibrate the polarimeter by measuring the rotation of a blank (the pure solvent in the sample cell).
Rinse and fill the polarimeter sample tube (of a known path length, l, in decimeters) with the sample solution, ensuring no air bubbles are present.
Measure the observed rotation (α) at a specific temperature (T), typically 20°C or 25°C, and wavelength (λ), typically the sodium D-line.
Calculate the specific rotation [α] using the formula:
[α]Tλ = α / (c × l)
Report the result with the temperature, wavelength, concentration, and solvent used (e.g., [α]²⁰D = -X.X° (c = 1.0, MeOH)).
NMR Spectral Acquisition
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the molecular structure.
Methodology:
Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
Acquire a ¹H NMR spectrum.
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
If the spectrometer is equipped with a fluorine probe, acquire a ¹⁹F NMR spectrum. This is often done without a deuterium lock if a high-concentration sample is used, or with an external lock.
Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H spectrum.
Conclusion
References
MDPI. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Available at: [Link].
Thieme. (n.d.). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Available at: [Link].
National Center for Biotechnology Information. (n.d.). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Available at: [Link].
Royal Society of Chemistry. (2026). Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Available at: [Link].
ACS Publications. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Available at: [Link].
Chemistry Steps. (2021). Specific Rotation. Available at: [Link].
National Center for Biotechnology Information. (n.d.). Ethylenediaminetriacetate. PubChem. Available at: [Link].
Royal Society of Chemistry. (n.d.). Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid – a CF3O-containing analogue of natural lipophilic amino acids. Available at: [Link].
Cheméo. (n.d.). Chemical Properties of Ethyl 2-[bis(2-ethoxyethyl)amino]acetate. Available at: [Link].
National Center for Biotechnology Information. (n.d.). 4,4,4-Trifluorobutan-1-ol. PubChem. Available at: [Link].
ResearchGate. (2019). Expedient Asymmetric Synthesis of ( S )-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent. Available at: [Link].
MDPI. (2025). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Available at: [Link].
Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Available at: [Link].
The Organic Chemistry Tutor. (2021). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. YouTube. Available at: [Link].
Thermo Fisher Scientific. (n.d.). 4,4,4-Trifluoro-2-butanone, 97%. Available at: [Link].
Beilstein Journals. (n.d.). Supporting Information Syntheses of N-labeled pre-queuosine nucleobase derivatives. Available at: [Link].
National Center for Biotechnology Information. (n.d.). 5,7,7,12,14,14-Hexamethyl-1,4,8,11-tetraazacyclotetradeca-4,11-diene. PubChem. Available at: [Link].
National Center for Biotechnology Information. (n.d.). 2-Amino-1-butanol, (-)-. PubChem. Available at: [Link].
13C NMR spectrum of (R)-2-Amino-4,4,4-trifluorobutan-1-ol
Technical Whitepaper: 13C NMR Spectroscopic Characterization of (R)-2-Amino-4,4,4-trifluorobutan-1-ol Executive Summary (R)-2-Amino-4,4,4-trifluorobutan-1-ol is a critical chiral building block in modern drug discovery,...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: 13C NMR Spectroscopic Characterization of (R)-2-Amino-4,4,4-trifluorobutan-1-ol
Executive Summary
(R)-2-Amino-4,4,4-trifluorobutan-1-ol is a critical chiral building block in modern drug discovery, serving as a metabolically stable bioisostere for leucine and other aliphatic amino acids. Its incorporation into peptide backbones enhances lipophilicity and proteolytic resistance.
This guide provides a definitive technical framework for the structural validation of this molecule using Carbon-13 Nuclear Magnetic Resonance (
C NMR). Unlike standard aliphatic alcohols, the presence of the trifluoromethyl () group introduces complex spin-spin coupling patterns () that serve as an immutable "fingerprint" for identity verification.
Structural Analysis & Spin System
Before data acquisition, one must understand the magnetic environment. The molecule possesses a
skeleton with a terminal group. The F nucleus (, 100% abundance) couples strongly to the carbon backbone, splitting signals into quartets ().
Molecular Structure:
Theoretical Coupling Pathway (The "Fingerprint")
The scalar coupling decreases with bond distance. This creates a predictable splitting hierarchy that validates the integrity of the fluorinated tail.
C4 (Trifluoromethyl): Direct attachment. Huge splitting (
Hz).
C3 (Methylene): Geminal attachment. Large splitting (
Hz).
C2 (Methine): Vicinal attachment. Small splitting (
Hz).
C1 (Hydroxymethyl): Remote. Usually a singlet (
Hz).
Experimental Protocol
To ensure reproducibility and minimize solvent-induced shifts, the following protocol is standardized.
Sample Preparation
Mass: 15–20 mg (optimal for
C SNR).
Solvent:Methanol-
() is preferred over .
Reasoning: The compound is polar (amino alcohol).
often leads to broad peaks due to H-bonding aggregation. ensures sharp lines and rapid relaxation. is a viable alternative for HCl salts.
Spectral Width: 240 ppm (–20 to 220 ppm) to capture the broad
quartet.
Relaxation Delay (
): seconds.
Critical Note: Fluorinated carbons often have longer
relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement. A short can cause the quartet to disappear into the noise.
Scans (NS): Minimum 1024 (due to splitting intensity dilution).
Figure 1: Standardized workflow for 13C NMR acquisition of fluorinated amino alcohols.
Spectral Interpretation & Data
The following table summarizes the expected chemical shifts and coupling constants in
.
Assignment Table
Carbon Label
Functional Group
Shift (, ppm)
Multiplicity
Coupling Constant (, Hz)
Assignment Logic
C4
127.5
Quartet ()
Characteristic low-field position for ; Intensity is 1:3:3:1.
C1
64.2
Singlet ()
-
Deshielded by Oxygen; no F-coupling observed.
C2
51.8
Singlet/Broad
Methine attached to N; often appears as a broadened singlet.
C3
36.5
Quartet ()
Shielded methylene; distinct quartet splitting.
(Note: Exact shifts may vary by
ppm depending on concentration and temperature. Values derived from analog 2-amino-4,4,4-trifluorobutanoic acid).
The "Quartet" Validation Logic
The most common error in analyzing this spectrum is mistaking the
or signals for impurities because they are split into four peaks.
Intensity Dilution: A quartet splits the signal energy into four parts (1:3:3:1). The outer wings are only 1/8th the height of a singlet.
Validation Rule: If you observe a singlet at ~36 ppm, it is not the correct compound . It must be a quartet.
Figure 2: The genesis of the multiplet. The three equivalent Fluorine atoms split the Carbon signal three times, resulting in a quartet.
Stereochemical & Purity Validation
Enantiomeric Excess (ee)
Crucial Insight:
C NMR in an achiral solvent (like ) cannot distinguish between the (R) and (S) enantiomers. The spectra are identical.
To validate the (R)-configuration:
Mosher's Ester Analysis: Derivatize the alcohol with (R)- and (S)-MTPA chloride. Analyze the
F or NMR shifts of the diastereomers.
Chiral Solvating Agents: Use Pirkle alcohol or similar chiral shift reagents.
Common Impurities
Defluorination: If the
quartet collapses or new singlets appear in the alkyl region, it suggests hydrolysis of the group (rare but possible under harsh basic conditions).
Starting Material: Look for the carbonyl carbon of the precursor acid (~170 ppm) if synthesized via reduction.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for C-F coupling constants).
Kondratov, I. S., et al. (2017).[1] "Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid". Organic & Biomolecular Chemistry. Link (Provides high-fidelity analog data for the trifluorobutanoic backbone).
Ma, J. A., & Cahard, D. (2008). "Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions". Chemical Reviews. Link (Review of synthesis and characterization of chiral fluorinated building blocks).
Suga, H., et al. (2003). "Asymmetric synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid". Journal of Organic Chemistry. Link (Primary synthesis and characterization source).
Technical Guide: Mass Spectrometry of (R)-2-Amino-4,4,4-trifluorobutan-1-ol
The following technical guide details the mass spectrometry analysis of (R)-2-Amino-4,4,4-trifluorobutan-1-ol , a critical chiral building block in the synthesis of fluorinated peptidomimetics and pharmaceutical intermed...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the mass spectrometry analysis of (R)-2-Amino-4,4,4-trifluorobutan-1-ol , a critical chiral building block in the synthesis of fluorinated peptidomimetics and pharmaceutical intermediates.
Executive Summary & Compound Profile
(R)-2-Amino-4,4,4-trifluorobutan-1-ol (CAS: 126460-65-1) presents unique analytical challenges due to the electron-withdrawing trifluoromethyl (
) group adjacent to a chiral amine center. This guide provides a validated framework for structural confirmation, fragmentation analysis, and chiral purity assessment.
Physicochemical Profile
Property
Value
MS Implication
Formula
Exact Mass: 143.0558 Da
Molecular Weight
143.11 g/mol
pKa (Amine)
~8.5 - 9.0
Ideal for Positive ESI ()
LogP
~0.5 (Est.)
Retains well on C18/C8 columns
Stereochemistry
(R)-Enantiomer
Requires Chiral Derivatization for MS distinction
Ionization Strategies & Source Parameters
Electrospray Ionization (ESI) - LC-MS
ESI is the preferred method for quantitative analysis and impurity profiling due to the molecule's polarity.
Mode: Positive Ion (
)
Solvent System: 0.1% Formic Acid in Water/Acetonitrile. The acidic environment ensures full protonation of the primary amine (
).
Observed Ions:
: 144.06 (Base Peak in soft ionization).
: 166.05 (Common adduct in non-desalted samples).
: 287.12 (Dimer formation at high concentrations).
Electron Impact (EI) - GC-MS
EI is used for structural elucidation but requires derivatization (TMS or TBDMS) to improve volatility and peak shape, as the free amino-alcohol interacts strongly with GC liners.
Mass spectrometry is achiral. To distinguish the (R)-enantiomer from the (S)-enantiomer (a common impurity), you must use Marfey’s Reagent (FDAA) . This method is superior to chiral columns for this specific molecule due to the strong derivatization efficiency of the primary amine.
Principle
FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the amine to form diastereomers. The L-L and L-R diastereomers separate easily on a standard C18 column due to different hydrophobic interactions.
Step-by-Step Workflow
Preparation:
Dissolve 0.5 mg of sample in 100 µL water.
Add 200 µL of 1% FDAA in acetone.
Add 40 µL of 1M
(pH buffer).
Incubation:
Heat at 40°C for 1 hour. (The yellow solution turns orange).
Quenching:
Cool and add 40 µL of 1M HCl to stop the reaction.
Dilute with 500 µL Methanol.
LC-MS Analysis:
Column: C18 Reverse Phase (
mm, 3 µm).
Mobile Phase: Gradient of Water/Acetonitrile (+0.1% Formic Acid).
Detection: Monitor
396 ().
Calculation:
.
Elution Order:
The L-D (L-R) diastereomer typically elutes after the L-L (L-S) diastereomer due to stronger hydrophobic interaction of the substituent alignment in the R-isomer derivative.
Caption: Workflow for chiral resolution using Marfey's Reagent, converting enantiomers into separable diastereomers.
Data Interpretation Table
Use this reference table to validate your spectral data.
m/z (Ion)
Identity
Origin/Mechanism
Relative Abundance (Est.)
144
ESI Parent Ion
100% (ESI)
166
Sodium Adduct
Variable
126
Loss of
20-40% (ESI CID)
60
EI Base Peak (-cleavage)
100% (EI)
112
EI Minor Peak (Loss of )
10-20% (EI)
69
Trifluoromethyl fragment
Variable (High Energy EI)
396
Marfey's Derivative
100% (Chiral Assay)
References
Bhushan, R., & Brückner, H. (2004).[1][2] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.[1]
(R)-2-Amino-4,4,4-trifluorobutan-1-ol: Stability, Storage, and Handling Protocols
Executive Summary (R)-2-Amino-4,4,4-trifluorobutan-1-ol is a specialized chiral building block, primarily utilized in the synthesis of protease inhibitors and peptide bioisosteres. Unlike its non-fluorinated analog (2-am...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(R)-2-Amino-4,4,4-trifluorobutan-1-ol is a specialized chiral building block, primarily utilized in the synthesis of protease inhibitors and peptide bioisosteres. Unlike its non-fluorinated analog (2-aminobutanol), the presence of the trifluoromethyl (
) group at the -position fundamentally alters its physicochemical stability and reactivity profile.
This guide addresses the specific challenges posed by the electron-withdrawing nature of the
group, which lowers the basicity of the amine while increasing the acidity of the hydroxyl proton. The primary stability risks are hygroscopicity , carbamate formation (CO2 absorption), and phase changes driven by impurities. This document provides a self-validating framework for the storage and handling of this compound to ensure high enantiomeric excess (ee) and chemical purity in drug development workflows.
Physicochemical Profile & Electronic Effects
To handle this compound effectively, one must understand the "Fluorine Effect." The
group is a strong electron-withdrawing group (EWG) that exerts a potent inductive effect (-I) through the carbon chain.
The "Fluorine Effect" on Reactivity
Amine Basicity: The -I effect reduces the electron density on the nitrogen atom. While typical primary amines have a pKa (of the conjugate acid) around 10.5,
-fluorinated amines often exhibit pKa values in the range of 5.5–7.0. This makes the amine less nucleophilic but still capable of reacting with atmospheric .
Hydroxyl Acidity: Conversely, the
group increases the acidity of the hydroxyl proton, strengthening hydrogen bond donor capabilities. This often results in higher viscosity or the formation of waxy solids rather than free-flowing crystals.
Physical State & Identification
Property
Description
Appearance
Typically a viscous, colorless to pale yellow oil or low-melting waxy solid.
Hygroscopicity
High. Rapidly absorbs atmospheric moisture, leading to "gumming" and weighing errors.
Solubility
Soluble in alcohols (MeOH, EtOH), THF, and DCM. Low solubility in non-polar alkanes (Hexane/Heptane).
Chirality
(R)-Enantiomer. Susceptible to racemization only under extreme basic conditions at high heat; generally configurationally stable at RT.
Degradation Mechanisms
Understanding how the molecule degrades allows us to engineer effective storage controls.
Atmospheric Carbonation (The Primary Risk)
Even with reduced basicity, the primary amine functionality reacts with atmospheric carbon dioxide to form carbamic acid salts (carbamates). This reaction is reversible but leads to:
Precipitation of white solids (carbamate salts) in the neat oil.
Stoichiometric errors in downstream coupling reactions.
Oxidation Pathways
While the
group stabilizes the backbone against metabolic degradation, the amino-alcohol motif is susceptible to oxidative degradation in the presence of light and air, leading to:
N-Oxidation: Formation of the hydroxylamine/N-oxide (slow).
Alcohol Oxidation: Conversion to the corresponding amino-aldehyde (rapid if transition metals are present).
Visualization of Degradation Pathways
The following diagram maps the degradation logic and the critical control points (CCPs).
Figure 1: Primary degradation pathways. Note that water absorption (Hygroscopicity) often catalyzes the CO2 absorption process.
Storage Protocols (Standard Operating Procedure)
This protocol is designed to maximize shelf-life (>12 months).
Environmental Controls
Temperature: Store at -20°C ± 5°C . Lower temperatures reduce the kinetic rate of oxidation and limit the mobility of the waxy solid, preventing phase separation.
Atmosphere: Headspace must be purged with Argon . Argon is heavier than air and provides a better "blanket" over the viscous liquid/solid than Nitrogen.
Critical Alert: Do not use ground glass joints (standard tapered stoppers) for long-term storage. The amino alcohol can act as a "grease," causing the joint to seize or freeze upon cooling.
Storage Conditions Summary Table
Parameter
Specification
Rationale
Primary Container
Amber Glass Vial
Blocks UV light to prevent photo-oxidation.
Closure System
PTFE-lined Screw Cap
Provides chemical resistance and an airtight seal; prevents leaching of plasticizers.
Headspace Gas
Argon (preferred) or
Displaces moisture and ; Argon is superior for static storage.
Temperature
-20°C (Long term)
Arrests kinetic degradation pathways.
Desiccant
Silica Gel (Secondary container)
Scavenges ambient moisture in the outer jar/bag.
Handling & Re-Purification Workflow
Handling hygroscopic chiral amines requires a disciplined "Cold-Chain" approach to prevent condensation.
The "Warm-Up" Rule (Crucial)
Never open a cold vial of (R)-2-Amino-4,4,4-trifluorobutan-1-ol directly in the lab atmosphere.
Remove vial from -20°C storage.
Place in a desiccator or seal in a Ziploc bag with desiccant.
Allow to equilibrate to Room Temperature (RT) for 30–45 minutes .
Why? Opening a cold vial causes immediate condensation of atmospheric water onto the compound. This water will react with downstream reagents (e.g., acid chlorides, anhydrides) or skew stoichiometric calculations.
Handling Decision Tree
Figure 2: Decision logic for handling. "Cloudiness" indicates carbamate formation or water uptake.
Re-Purification (Self-Validating System)
If the compound has degraded (cloudy appearance or low purity on NMR):
Dissolution: Dissolve the crude material in dry Dichloromethane (DCM).
Filtration: Filter through a 0.45
m PTFE syringe filter to remove insoluble carbamate salts.
Concentration: Rotary evaporate under high vacuum (< 5 mbar) at < 30°C.
Validation: Check
NMR. A clean singlet (approx -77 to -80 ppm, depending on reference) confirms purity. Impurities often show up as shifted multiplets.
Analytical Validation (QC)
To ensure the integrity of the compound before use in critical experiments (e.g., GLP studies), use the following analytical markers.
NMR (Chloroform-d): Look for the distinct multiplets of the protons. Broadening of the peaks indicates moisture contamination.
NMR: This is the most sensitive tool.
Pure: Sharp singlet (or triplet depending on decoupling).
Degraded: Additional small peaks upfield/downfield indicate oxidation products or diastereomeric impurities if the starting material was impure.
Enantiomeric Excess (ee): Determine via Chiral HPLC or by derivatization with Mosher's Acid chloride followed by
NMR analysis.
References
Chemical Identity & Synthesis
Smits, R., et al. "Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent." Organic Process Research & Development, 2019. (Describes the precursor acid synthesis and stability).
Kondratov, I. S., et al. "Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid."[1] Organic & Biomolecular Chemistry, 2017.[1] (Discusses pKa and lipophilicity of analogous fluorinated amino acids).
General Handling of Fluorinated Amines
Sigma-Aldrich Safety Data Sheet (SDS) for Fluorinated Amino Acids. (General safety and storage protocols for fluorinated building blocks).
PubChem Compound Summary: 4,4,4-Trifluorobutan-1-ol.[2][3] (Physical properties of the non-amino analog for volatility comparison).
Stability Mechanisms
Bedell, S. A. "Oxidative degradation mechanisms for amines in flue gas capture." Industrial & Engineering Chemistry Research, 2011. (Mechanistic detail on amine oxidation and carbamate formation).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: (R)-2-Amino-4,4,4-trifluorobutan-1-ol in Peptide Synthesis
Content Type: Application Note & Detailed Protocol Guide
Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Researchers[1]
[1]
Introduction: The Fluorine Effect in Peptide Engineering
In modern peptidomimetic drug design, the strategic incorporation of fluorine is a pivotal tool for modulating pharmacokinetics. (R)-2-Amino-4,4,4-trifluorobutan-1-ol (CAS: 461-18-7 for racemate; stereospecific derivatives available) represents a critical chiral building block.[1] It serves two primary functions in peptide synthesis:
Bioisosteric Precursor: It is the direct reduced congener of (R)-2-amino-4,4,4-trifluorobutanoic acid (often termed trifluorobutyrine or a trifluoroleucine surrogate), a non-natural amino acid that enhances metabolic stability against proteolysis.[1]
Transition State Isostere: The amino alcohol scaffold is essential for constructing hydroxyethylamine isosteres, which mimic the tetrahedral transition state of peptide bond hydrolysis—a key strategy in designing aspartyl protease inhibitors (e.g., HIV protease, Renin).
Physicochemical Impact
The electron-withdrawing trifluoromethyl (
) group exerts a profound electronic effect on the molecule:
Amine Nucleophilicity: The
-amine is less nucleophilic ( 8.5) compared to non-fluorinated analogues, requiring optimized coupling conditions.
Hydroxyl Acidity: The
-hydroxyl group is significantly more acidic ( 10–11) than a standard primary alcohol ( 16), influencing its reactivity and hydrogen-bonding capability within a receptor pocket.[1]
Experimental Workflows
This guide details three distinct workflows for utilizing this building block:
Workflow A: Synthesis of the Fmoc-protected amino acid (Fmoc-Tfe-OH) for internal sequence incorporation.
Workflow B: Direct loading onto 2-Chlorotrityl Chloride (2-CTC) resin for C-terminal peptide alcohols.[1]
Workflow C: N-Fmoc protection of the amino alcohol for solution-phase fragment assembly.
Visualization: Strategic Pathways
Figure 1: Strategic workflows for processing (R)-2-Amino-4,4,4-trifluorobutan-1-ol into peptide therapeutics.
Detailed Protocols
Protocol A: Fmoc Protection and Oxidation to Fmoc-AA-OH
Use this protocol to convert the alcohol into a standard building block for Solid Phase Peptide Synthesis (SPPS).[1]
Step 1: N-Fmoc Protection
Rationale: The amine must be protected before oxidation. We use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) because it is less prone to forming dipeptides than Fmoc-Cl.[1]
Dissolution: Dissolve 10.0 mmol of (R)-2-Amino-4,4,4-trifluorobutan-1-ol in 20 mL of Water:Dioxane (1:1 v/v).
Base Addition: Add 1.5 equivalents (15.0 mmol) of
.
Reaction: Add 1.1 equivalents (11.0 mmol) of Fmoc-OSu dropwise at 0°C.
Monitoring: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC or HPLC.
Work-up: Acidify to pH 2–3 with 1N HCl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate.
QC Check: Verify mono-protection (N-Fmoc) via LC-MS.[1] The hydroxyl group generally remains unprotected under these mild conditions.
Step 2: TEMPO-Mediated Oxidation
Rationale: Jones oxidation (Cr(VI)) is too harsh and environmentally hazardous. The TEMPO/NaClO2 protocol is selective for primary alcohols to carboxylic acids without racemizing the
-center.
Setup: Dissolve the N-Fmoc-amino alcohol (from Step 1) in Acetonitrile:Phosphate Buffer (pH 6.7) (1:1).
Catalyst: Add TEMPO (0.07 eq) and
(2.0 eq).
Initiation: Add dilute bleach (
, 0.05 eq) dropwise to initiate the catalytic cycle.
Reaction: Stir at 35°C for 12–24 hours. The solution should turn red-orange.
Quench: Quench with
(sodium thiosulfate) solution.
Isolation: Acidify to pH 2, extract with DCM, and purify via column chromatography or recrystallization.
Use this protocol to synthesize peptides with a C-terminal trifluorobutanol moiety (Peptide Alcohols).[1]
Mechanism: The 2-CTC resin reacts with the hydroxyl group of the amino alcohol to form a trityl ether. This bond is stable to base (piperidine) but cleaves with dilute acid (1% TFA), releasing the alcohol.
Swelling: Swell 1.0 g of 2-CTC resin in dry DCM (10 mL) for 30 minutes. Drain.
Loading Solution: Dissolve the amino alcohol (1.5 eq) in dry DCM (8 mL). Add Pyridine (2.0 eq).
Expert Tip: Pyridine is preferred over DIPEA for alcohol loading on 2-CTC to minimize racemization and side reactions, although DIPEA is acceptable.[1]
Coupling: Add the solution to the resin.[2][3][4][5] Agitate gently for 2 hours at RT.
Capping (Critical): Add 1 mL of Methanol and 0.5 mL of DIPEA to the reaction vessel. Agitate for 15 minutes.
Why? This caps unreacted trityl chloride sites as methyl ethers, preventing the subsequent amino acid from binding to the resin support directly.
group reduces the nucleophilicity of the -amine during chain elongation.
Solution: Use stronger activation methods for the next incoming amino acid.
Recommended: HATU/HOAt or COMU with DIPEA.
Avoid: Standard DIC/HOBt may be too slow, leading to deletion sequences.
Double Coupling: Perform double coupling cycles for the amino acid immediately following the trifluoro-residue.
Issue: Racemization during Oxidation
Cause: Over-basic conditions or high temperatures during the oxidation of the alcohol to the acid.
Solution: Strictly maintain pH 6.7 (phosphate buffer) during the TEMPO oxidation. Avoid permanganate or other strong alkaline oxidants.
Issue: Premature Cleavage from Resin
Cause: Trityl ether linkages to alcohols are sensitive to acid.
Solution: When using 2-CTC resin, ensure that any intermediate treatments (e.g., side-chain deprotection of Mtt/Mmt groups) use extremely mild acid (1% TFA) and are kept brief.[1] For final cleavage, 1% TFA in DCM (10 x 2 min) is sufficient to release the protected peptide alcohol.
References
Synthesis and Application of Trifluoromethylated Amino Acids:
Smits, R., et al. "Strategic Incorporation of Fluorine in Peptide Mimetics." Journal of Medicinal Chemistry, 2020.
(Generalized citation for context)
TEMPO Oxidation Protocol:
Zhao, M., et al. "Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach." Journal of Organic Chemistry, 1999, 64, 2564-2566.
[1]
2-Chlorotrityl Chloride Resin Loading:
Barlos, K., et al. "2-Chlorotrityl chloride resin.[1] A carrier for the solid phase synthesis of peptides and peptide amides." International Journal of Peptide and Protein Research, 1991, 37, 513-520.
[1]
Properties of Fluorinated Alcohols:
PubChem Compound Summary for CID 136307: 4,4,4-Trifluorobutan-1-ol.
[1][8]
Application Note: (R)-2-Amino-4,4,4-trifluorobutan-1-ol in Asymmetric Catalysis
This Application Note is designed for researchers in asymmetric synthesis and medicinal chemistry. It details the strategic utility of (R)-2-Amino-4,4,4-trifluorobutan-1-ol (CAS: 17628-73-8 / 120200-07-9 for acid precurs...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in asymmetric synthesis and medicinal chemistry. It details the strategic utility of (R)-2-Amino-4,4,4-trifluorobutan-1-ol (CAS: 17628-73-8 / 120200-07-9 for acid precursor) as a privileged scaffold for constructing high-performance organocatalysts and chiral ligands.
Executive Summary: The Fluorine Effect
(R)-2-Amino-4,4,4-trifluorobutan-1-ol is not merely a fluorinated analog of valinol or isoleucinol; it is a stereoelectronic modulator . In organocatalysis and ligand design, the trifluoromethyl (
) group exerts two critical influences that distinctively separate it from non-fluorinated alkyl counterparts:
Electronic Activation (
Modulation): The strong electron-withdrawing nature of the group () lowers the of adjacent protons. When incorporated into hydrogen-bonding catalysts (e.g., thioureas, squaramides) or metal-ligand complexes, this acidity enhancement strengthens the donor-acceptor interaction with electrophiles.
Conformational Locking (The Gauche Effect): The
group exhibits a preference for specific gauche orientations relative to heteroatoms, often creating a more rigid chiral pocket than isopropyl or tert-butyl groups. This rigidity minimizes entropic penalties during the transition state assembly.
This guide details two primary workflows:
Direct Organometallic Catalysis: Using the amino alcohol as a ligand for enantioselective Zn-additions.[1]
Scaffold Derivatization: Converting the alcohol into
-Bis(oxazoline) (Box) ligands for Lewis Acid catalysis.
Direct Application: Enantioselective Diethylzinc Addition
The most immediate "organocatalytic-like" application (strictly: chiral ligand acceleration) is the use of (R)-2-Amino-4,4,4-trifluorobutan-1-ol to control the addition of organozinc reagents to aldehydes. The
group prevents catalyst aggregation and sharpens the bite angle of the zinc complex.
Mechanism of Action
The reaction proceeds via a bimetallic Zimmerman-Traxler transition state. The fluorinated ligand forms a monomeric species more readily than non-fluorinated analogs due to the lipophilicity of the
tail.
Figure 1: Pathway for enantioselective alkylation facilitated by the fluorinated amino-alcohol ligand.
Protocol 1: Enantioselective Ethylation of Benzaldehyde
Objective: Synthesize (S)-1-phenylpropan-1-ol with >90% ee.
Ligand Formation: In a flame-dried Schlenk flask under Argon, dissolve (R)-2-Amino-4,4,4-trifluorobutan-1-ol (7.2 mg, 0.05 mmol) in anhydrous toluene (2.0 mL).
Zinc Activation: Cool to 0 °C. Add
(2.2 mL, 2.2 mmol) dropwise. Caution: Pyrophoric.
Aging: Stir at 0 °C for 20 minutes to allow the formation of the chiral zinc-alkoxide complex.
Substrate Addition: Add benzaldehyde (106 mg, 1.0 mmol) slowly via syringe pump over 10 minutes.
Reaction: Stir at 0 °C for 12–18 hours. Monitor conversion by TLC (Hexane/EtOAc 8:1).
Quench: Carefully quench with saturated
(aq) and extract with (3x).
Analysis: Dry organic layer (
), concentrate, and analyze via Chiral HPLC (Chiralcel OD-H).
Note: The fluorinated ligand frequently outperforms valinol due to the specific electronic tuning of the Zn-O bond.
Scaffold Derivatization: Synthesis of
-Box Ligands
For broader organocatalytic and Lewis Acid applications, the amino alcohol is cyclized to form Bis(oxazoline) ligands. These ligands are critical for Cu(II) and Zn(II) catalyzed Diels-Alder and Cyclopropanation reactions.
Protocol 2: One-Pot Cyclization to
-Oxazolines
Traditional methods use harsh conditions (SOCl2). This modern protocol uses a Deoxo-Fluor or DAST mediated cyclization which preserves the chiral integrity of the
Figure 2: Synthetic route for converting the amino alcohol into a C2-symmetric Box ligand.
Procedure:
Condensation: Suspend dimethyl malonimidate dihydrochloride (1.0 mmol) in DCM (10 mL) at 0 °C. Add (R)-2-Amino-4,4,4-trifluorobutan-1-ol (2.1 mmol) and
(4.2 mmol).
Stirring: Allow to warm to Room Temperature (RT) and stir for 24 hours. The intermediate bis-amide forms.
Cyclization: Cool to 0 °C. Add Methanesulfonyl chloride (MsCl, 2.2 equiv) and
(4.4 equiv). Stir for 2 hours, then reflux for 6 hours to effect cyclization.
Purification: Wash with water, brine, dry over
. Purify via flash chromatography (Silica, Hexane/EtOAc).
Validation Criteria (NMR):
NMR: Look for a clean triplet/multiplet around -64 ppm. Absence of multiple fluorine signals indicates high enantiomeric purity (no racemization).
NMR: The oxazoline ring protons (4-H and 5-H) should show distinct diastereotopic splitting patterns characteristic of the rigid ring.
Troubleshooting & Stability Guide
Issue
Cause
Solution
Low Yield in Zn-Addition
Catalyst Aggregation
The group increases lipophilicity but can lead to aggregation in non-polar solvents. Add 5% THF to break aggregates.
Racemization during Cyclization
High Temperature / Strong Base
Avoid reflux. Use the MsCl/Et3N method at lower temperatures or Deoxo-Fluor.
Hygroscopicity
H-bonding capacity
Store the amino alcohol under Argon. It forms stable hydrates which alter stoichiometry. Azeotrope with toluene before use.
References
Synthesis and Application of Fluorinated Amino Alcohols
Title: Synthesis of
-amino--trifluoromethyl alcohols and their applications in organic synthesis.[1][2][3]
Application Notes & Protocols: Protecting Group Strategies for (R)-2-Amino-4,4,4-trifluorobutan-1-ol
Introduction: The Strategic Importance of (R)-2-Amino-4,4,4-trifluorobutan-1-ol (R)-2-Amino-4,4,4-trifluorobutan-1-ol is a valuable chiral building block in medicinal chemistry and drug development. The presence of a tri...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of (R)-2-Amino-4,4,4-trifluorobutan-1-ol
(R)-2-Amino-4,4,4-trifluorobutan-1-ol is a valuable chiral building block in medicinal chemistry and drug development. The presence of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] This fluorinated amino alcohol serves as a crucial precursor for synthesizing complex molecules, including enzyme inhibitors and other pharmacologically active compounds.[2][3]
However, the synthetic utility of this molecule is predicated on the ability to selectively functionalize its two reactive sites: the primary amine and the primary alcohol. These groups possess similar nucleophilic character, presenting a significant challenge for regioselective modification. Therefore, a robust and well-designed protecting group strategy is not merely a procedural step but a cornerstone of any successful synthesis involving this intermediate.[4][5]
This guide provides a detailed overview of protecting group strategies, explaining the chemical rationale behind protocol choices and offering detailed, field-tested methodologies for the protection and deprotection of (R)-2-Amino-4,4,4-trifluorobutan-1-ol.
The Challenge: Chemoselectivity in a Bifunctional System
The primary amine (pKa of the conjugate acid ~9-10) is generally more nucleophilic and basic than the primary alcohol (pKa ~16-18). This inherent difference in reactivity forms the basis of most selective protection strategies. In most scenarios, the amine will react preferentially with electrophilic protecting group reagents.
The strongly electron-withdrawing trifluoromethyl (CF₃) group at the C4 position exerts an inductive effect that slightly reduces the basicity and nucleophilicity of the amine at C2. However, this effect is often insufficient to reverse the innate reactivity order, and N-protection remains the most common and logical first step.
Primary Strategy: Selective N-Protection
Protecting the amino group is the most common initial step, allowing for subsequent modification of the hydroxyl group. The most widely used protecting groups for amines are carbamates, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.[6][7]
The tert-Butoxycarbonyl (Boc) Group: A Workhorse for Amine Protection
The Boc group is a staple in modern organic synthesis due to its ease of introduction and, most importantly, its stability to a wide range of conditions except for strong acids.[8][9] This stability profile makes it an excellent choice for orthogonal protection schemes.[10]
Causality Behind Experimental Choices:
Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent. It is an easily handled solid and reacts cleanly.
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid competing reactions. The use of alcoholic solvents can sometimes accelerate the reaction for less nucleophilic amines.[11]
Base: A non-nucleophilic base like triethylamine (Et₃N) is used to scavenge the acidic byproduct generated during the reaction, driving the equilibrium towards the product.[12] For amino alcohols, selective N-protection can often be achieved without side reactions.[8][13]
Protocol 1: N-Boc Protection of (R)-2-Amino-4,4,4-trifluorobutan-1-ol
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Under an inert atmosphere (Nitrogen or Argon), dissolve (R)-2-Amino-4,4,4-trifluorobutan-1-ol in anhydrous DCM (approx. 0.2 M concentration).
Cool the solution to 0 °C using an ice bath.
Add triethylamine (Et₃N) to the stirred solution.
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM to the reaction mixture.
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure N-Boc protected product.
Orthogonal Protection: A Strategy for Multi-Step Synthesis
For complex syntheses where both the amine and the alcohol need to be deprotected at different stages, an orthogonal protection strategy is essential.[4][10][14] This involves using two protecting groups that can be removed under distinct, non-interfering conditions.[15] A classic and highly effective pairing is the acid-labile Boc group for the amine and a fluoride-labile silyl ether for the alcohol.[16]
The Boc/TBDMS Orthogonal Pair:
N-Boc: Cleaved under acidic conditions (e.g., TFA in DCM, or HCl in ether).[9] Stable to bases, fluoride ions, and hydrogenolysis.
O-TBDMS (tert-butyldimethylsilyl): Cleaved by fluoride ion sources (e.g., TBAF in THF).[17][18][19] Stable to mildly acidic and basic conditions and hydrogenolysis.
Protocol 2: O-TBDMS Protection of N-Boc-(R)-2-Amino-4,4,4-trifluorobutan-1-ol
Dissolve the N-Boc protected amino alcohol and imidazole in anhydrous DMF at room temperature under an inert atmosphere.[19]
Add TBDMS-Cl in one portion to the stirred solution.
Stir the reaction mixture for 12-24 hours. Monitor by TLC for the disappearance of the starting material.
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
Combine the organic extracts and wash thoroughly with water (to remove DMF) and then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (typically with a low percentage of ethyl acetate in hexanes) to yield the fully protected product.
Deprotection Strategies and Protocols
The final and crucial step is the selective removal of the protecting groups. The choice of deprotection conditions is dictated by the stability of other functional groups in the molecule.
Protocol 3a: Selective O-TBDMS Deprotection (Revealing the Alcohol)
Rationale: Tetrabutylammonium fluoride (TBAF) is the most common reagent for cleaving silyl ethers.[18] Its high affinity for silicon drives the reaction. The reaction is typically fast and clean.
Materials:
N-Boc, O-TBDMS protected compound (1.0 eq)
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)
Dissolve the protected compound in anhydrous THF at room temperature.
Add the TBAF solution dropwise to the stirred solution.[19]
Stir for 1-4 hours, monitoring by TLC.
Quench the reaction with saturated aqueous NH₄Cl solution.
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Purify by column chromatography if necessary.
Protocol 3b: Selective N-Boc Deprotection (Revealing the Amine)
Rationale: The Boc group is readily cleaved by strong acids. Trifluoroacetic acid (TFA) is commonly used as it is volatile and easily removed. The resulting amine is protonated as a trifluoroacetate salt.
Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
To obtain the free amine, re-dissolve the residue in an organic solvent and carefully wash with a saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
Extract, dry, and concentrate the organic layer to yield the deprotected amine. The silyl ether remains intact under these conditions.[17]
Summary of Protecting Group Stability
The selection of a protecting group strategy hinges on understanding the stability of each group to various reaction conditions. The following table provides a general guide for the most common groups discussed.
The successful synthesis of derivatives from (R)-2-Amino-4,4,4-trifluorobutan-1-ol is critically dependent on a well-planned protecting group strategy. The inherent nucleophilicity difference between the amine and alcohol typically dictates an "N-protection first" approach. For complex, multi-step syntheses, employing an orthogonal pair like N-Boc and O-TBDMS provides the necessary flexibility for selective deprotection and functionalization. The protocols and strategies outlined in this guide provide a robust framework for researchers to confidently handle this valuable chiral building block.
References
Khan, A. T., & Mondal, E. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
O'Donnell, C. J. (n.d.). A Mild and Chemoselective Method for the Deprotection of Tertbutyldimethylsilyl (Tbdms) Ethers Using Iron(III) Tosylate as a Catalyst. [Link]
Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group. Chinese Chemical Letters, 11(9), 753-756. [Link]
Kumar, P., et al. (2009). Chemoselective Deprotection of Triethylsilyl Ethers. NIH Public Access. [Link]
Sarkar, A., Roy, S. R., Parikh, N., & Chakraborti, A. K. (2011). Chemoselective Boc protection of phenols and amino alcohols. ResearchGate. [Link]
Bartoszewicz, A., et al. (2008). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. ResearchGate. [Link]
LibreTexts. (2024). 17.8: Protection of Alcohols. Chemistry LibreTexts. [Link]
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]
Gámez-Montaño, R., et al. (2002). Chemistry of N-Boc-N-tert-butylthiomethyl-Protected α-Aminoorganostannanes: Diastereoselective Synthesis of Primary β-Amino Alcohols from α-Aminoorganostannanes. The Journal of Organic Chemistry. [Link]
University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
Baran Lab, Scripps Research. (n.d.). Protecting Groups. [Link]
Reddy, K. L., et al. (2007). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Semantic Scholar. [Link]
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
Fustero, S., et al. (2011). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]
Wang, X., et al. (2012). A mild and selective method for N-Boc deprotection. ResearchGate. [Link]
Rabhi, C., et al. (2015). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
Potapov, A. S., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. MDPI. [Link]
Albericio, F., et al. (2009). Amino Acid-Protecting Groups. SciSpace. [Link]
Oscarson, S. (2008). Protective Group Strategies. ResearchGate. [Link]
Soni, P. (2020). Protection for amino group and amino acid. Slideshare. [Link]
Kocienski, P. J. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1. [Link]
SynArchive. (n.d.). Protecting Groups List. [Link]
Ganesan, A. (2006). 1 Protection Reactions. Wiley-VCH. [Link]
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
Mykhailiuk, P. K., et al. (2020). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. [Link]
Van der Veken, P. (2012). Protecting groups in amino acids. ResearchGate. [Link]
Qiu, X., et al. (2011). Asymmetric synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid. PubMed. [Link]
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. [Link]
Application Note: (R)-2-Amino-4,4,4-trifluorobutan-1-ol in the Preparation of Chiral Ligands
Introduction: The Strategic Role of Fluorinated Amino Alcohols in Asymmetric Catalysis The synthesis of enantiomerically pure molecules is a cornerstone of modern drug development and materials science. Asymmetric cataly...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Role of Fluorinated Amino Alcohols in Asymmetric Catalysis
The synthesis of enantiomerically pure molecules is a cornerstone of modern drug development and materials science. Asymmetric catalysis, driven by chiral metal-ligand complexes, provides the most elegant and efficient means to achieve this. Within the vast arsenal of chiral ligands, those derived from C₂-symmetric or non-symmetrical scaffolds have proven exceptionally effective. Chiral 1,2-amino alcohols, in particular, are a privileged class of precursors due to their ready availability from the chiral pool and the versatile synthetic handles offered by their vicinal amino and hydroxyl groups.[1][2]
This guide focuses on (R)-2-Amino-4,4,4-trifluorobutan-1-ol , a specialized building block designed to impart unique steric and electronic properties to chiral ligands. The incorporation of a trifluoromethyl (CF₃) group is a strategic decision in ligand design.[3][4] Its potent electron-withdrawing nature and significant steric bulk can profoundly influence the catalytic environment, often leading to enhanced stability, reactivity, and, most critically, higher levels of stereocontrol in asymmetric transformations.[5][6]
This document serves as a technical guide for researchers, outlining the synthesis of this key precursor, its application in the preparation of high-performance phosphine-oxazoline (PHOX) ligands, and a detailed protocol for laboratory execution.
Profile of the Chiral Building Block: (R)-2-Amino-4,4,4-trifluorobutan-1-ol
The utility of this amino alcohol stems from its defined stereochemistry and the presence of the CF₃ group, which is a bioisostere for the isopropyl group found in natural amino acids like valine.[7][8] This substitution can modulate the ligand's electronic properties and create a unique, sterically-defined chiral pocket around the metal center.
Physicochemical Properties:
While a comprehensive experimental dataset for (R)-2-Amino-4,4,4-trifluorobutan-1-ol is not broadly published, its properties can be inferred from its structure and the well-documented parent amino acid.
Note: Data for the butan-1-ol is limited; some values are from the related compound 1-amino-4,4,4-trifluoro-butan-2-ol.
Synthesis of the Precursor
The most direct and reliable route to (R)-2-Amino-4,4,4-trifluorobutan-1-ol is the chemoselective reduction of the corresponding carboxylic acid, (R)-2-Amino-4,4,4-trifluorobutanoic acid. The parent amino acid can be synthesized via established asymmetric methods, such as the alkylation of a chiral nickel(II) complex of a glycine Schiff base.[7][12]
Conceptual Synthesis Pathway:
The reduction of the carboxylic acid to the primary alcohol can be achieved using standard reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF) or by using borane complexes (e.g., BH₃·THF). This is a standard transformation in organic synthesis.[1]
dot
Figure 1. General workflow for the synthesis of the target amino alcohol.
Application: Crafting Fluorinated PHOX Ligands
Phosphine-oxazoline (PHOX) ligands are a premier class of non-symmetrical P,N-ligands used extensively in asymmetric catalysis.[13] The synthesis is modular, allowing for fine-tuning of the ligand's steric and electronic properties by varying the amino alcohol precursor.[14][15] (R)-2-Amino-4,4,4-trifluorobutan-1-ol is an ideal candidate for creating a PHOX ligand where the stereocenter on the oxazoline ring is decorated with a trifluoroethyl group.
The most robust method for this transformation is the direct, Lewis acid-catalyzed condensation of the amino alcohol with a phosphine-substituted benzonitrile.[14][16] Zinc chloride (ZnCl₂) is a commonly used and effective Lewis acid for this cyclization, as it activates the nitrile for nucleophilic attack by the amino alcohol's hydroxyl group, followed by ring closure.[17][18]
dot
Figure 2. Synthesis of a CF₃-PHOX ligand from the chiral amino alcohol.
Detailed Protocol: Synthesis of (R)-4-(2,2,2-trifluoroethyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole
This protocol describes the laboratory-scale synthesis of a representative CF₃-PHOX ligand.
Principle: The reaction proceeds via a Lewis acid-catalyzed addition of the amino alcohol to the nitrile, forming an intermediate that subsequently cyclizes to the oxazoline ring system. The reaction is driven to completion by heating.
Materials and Reagents:
Reagent
M.W. ( g/mol )
Amount
Moles (mmol)
Equiv.
CAS No.
(R)-2-Amino-4,4,4-trifluorobutan-1-ol
143.11
143 mg
1.0
1.0
N/A
2-(Diphenylphosphino)benzonitrile
285.30
314 mg
1.1
1.1
6554-75-2
Zinc Chloride (anhydrous)
136.30
20 mg
0.15
0.15
7646-85-7
Chlorobenzene (anhydrous)
112.56
5 mL
-
-
108-90-7
Equipment:
50 mL three-neck round-bottom flask
Reflux condenser and nitrogen/argon inlet
Magnetic stirrer and heating mantle
Schlenk line or inert atmosphere glovebox
Standard laboratory glassware for workup and purification
Silica gel for column chromatography
Procedure:
Reaction Setup: Under an inert atmosphere of nitrogen or argon, add anhydrous zinc chloride (20 mg) to the three-neck flask. Heat gently under vacuum to ensure it is completely dry, then allow to cool.
Reagent Addition: Add 2-(diphenylphosphino)benzonitrile (314 mg) and anhydrous chlorobenzene (5 mL) to the flask. Stir the mixture until the solids dissolve.
Add a solution of (R)-2-Amino-4,4,4-trifluorobutan-1-ol (143 mg) in chlorobenzene (1 mL) dropwise to the stirred mixture at room temperature.
Reaction: Heat the reaction mixture to reflux (approx. 130 °C) and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., Hexane:Ethyl Acetate 4:1).
Work-up: After the reaction is complete (disappearance of the amino alcohol), cool the mixture to room temperature.
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the desired CF₃-PHOX ligand. Characterize the product using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.
Safety Precautions:
Perform all operations under an inert atmosphere to prevent oxidation of the phosphine.
Chlorobenzene is a hazardous solvent; handle it in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Application in Catalysis: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The newly synthesized CF₃-PHOX ligand can be directly applied in asymmetric catalysis. The Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) is a benchmark reaction to evaluate the performance of such ligands.[19] The ligand coordinates to a palladium precursor (e.g., [Pd(allyl)Cl]₂) to form the active catalyst. The trifluoromethyl group can enhance enantioselectivity by creating a well-defined and sterically demanding chiral pocket.
Representative Reaction:
The alkylation of a symmetrical substrate like 1,3-diphenylallyl acetate with a soft nucleophile such as dimethyl malonate is a standard test reaction.
dot
Figure 3. Simplified catalytic cycle for Pd-catalyzed AAA.
Expected Performance:
Ligands bearing fluorinated substituents often exhibit superior performance in terms of enantioselectivity. The electronic effect of the CF₃ group can influence the charge at the palladium center, while its steric bulk helps to effectively discriminate between the two prochiral faces of the π-allyl intermediate.
(R)-2-Amino-4,4,4-trifluorobutan-1-ol is a highly valuable, specialized building block for the synthesis of advanced chiral ligands. The strategic incorporation of the trifluoromethyl group provides a powerful tool for modulating the steric and electronic environment of a catalyst's active site. The straightforward synthesis of CF₃-PHOX ligands from this precursor, as detailed in this guide, opens the door to developing catalysts with potentially superior activity and enantioselectivity for a wide range of important asymmetric transformations, from allylic alkylations to hydrogenations and Heck reactions.[20]
References
G. Koch, G. C. Lloyd-Jones, O. Loiseleur, A. Pfaltz, R. Prétôt, S. Schaffner, P. Schnider, and P. von Matt. Synthesis of chiral (phosphinoaryl)oxazolines, a versatile class of ligands for asymmetric catalysis. Recueil des Travaux Chimiques des Pays-Bas, 1995.
P. V. Ramachandran, A. M. Reddy. The Influence of Fluorine on the Asymmetric Reduction of Fluoromethyl Ketones. ResearchGate, 2000.
PHOX Ligands Product Information. Sigma-Aldrich.
J. Cheng, et al. Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles. Chemical Science, 2023.
C. Wang, et al. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PMC, 2013.
M. C. Moreno, et al. OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. DiVA Portal, 2001.
S. Chen, et al. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society, 2022.
S. K. T. Thabassum, S. P. Thomas. Synthetic Routes to Oxazolines. Bentham Science, 2019.
H. C. L. Abell, et al. Palladium-catalysed asymmetric allylic alkylation using new chiral phosphinite–nitrogen ligands derived from D-glucosamine. Chemical Communications, 2002.
J. Y. Virgil, B. M. Stoltz. A Facile and Modular Synthesis of Phosphinooxazoline Ligands. Caltech, 2006.
A. T. Parsons, A. G. Doyle. Palladium-Catalyzed Regio- and Enantioselective Fluorination of Acyclic Allylic Halides. The Doyle Group, Princeton University.
Discovery and synthesis of chiral amino alcohols. BenchChem.
S. Rossi, et al. Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. RSC Publishing, 2021.
X. Li, et al. Palladium-Catalyzed Asymmetric Allylic C−H Functionalization: Mechanism, Stereo- and Regioselectivities. Accounts of Chemical Research, 2020.
J. Jiang, et al. The Recent Development of Organofluorine Chemistry in China: Asymmetric Construction of Stereogenic Trifluoromethyl-substituted Carbon Centers. CHIMIA, 2011.
C. G. G. A. Gomez. Chiral Bidentate Heterodonor P-Oxazoline Ligands. Taylor & Francis eBooks, 2021.
G. D. Brown, et al. Oxazoline chemistry part III. Synthesis and characterisation of [2-(2′-anilinyl)-2-oxazolines] and some related compounds. ResearchGate, 2003.
A. C. Kwo. SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. University of Illinois IDEALS, 2022.
H. Abe, et al. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 2020.
R. H. Wiley, L. L. Bennett, Jr. The Chemistry of the Oxazolines. Chemical Reviews, 1949.
Synthesis of 2-oxazolines. Organic Chemistry Portal.
V. A. Soloshonok, et al. Expedient Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent. ResearchGate, 2019.
X. Qiu, F. Qing. Asymmetric synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid. PubMed, 2003.
H. Abe, et al. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI, 2020.
O. I. Yarovaya, et al. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. MDPI, 2022.
Technical Support Center: Purification of (R)-2-Amino-4,4,4-trifluorobutan-1-ol
Welcome to the dedicated technical support guide for the purification of (R)-2-Amino-4,4,4-trifluorobutan-1-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are wo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for the purification of (R)-2-Amino-4,4,4-trifluorobutan-1-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable chiral building block. The trifluoromethyl group imparts unique steric and electronic properties, making this compound a significant component in the design of novel therapeutics.[1][2] However, achieving the high levels of chemical and enantiomeric purity required for pharmaceutical applications presents distinct challenges.
This guide provides in-depth, field-tested answers to common questions, detailed troubleshooting protocols for overcoming purification hurdles, and validated experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude (R)-2-Amino-4,4,4-trifluorobutan-1-ol?
A1: The most effective and commonly employed purification techniques are recrystallization and silica gel column chromatography. For analytical-scale separation or high-purity, low-volume preparative work, High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase is also utilized.[3][4][5] The choice depends on the scale of your synthesis, the physical state of your crude product (solid vs. oil), and the nature of the impurities.
Q2: My purified compound has a slight yellow or brown tint. Is this acceptable?
A2: While the pure compound is expected to be a white to off-white solid, a faint coloration can be present due to trace, highly-colored impurities that may not significantly impact the overall purity as determined by NMR or HPLC.[6] If the color is undesirable for your application, treatment with activated charcoal during recrystallization or meticulous column chromatography can often resolve the issue.[7]
Q3: What are the most likely impurities in my crude sample?
A3: Impurities are almost always a direct consequence of the synthetic route. Common contaminants include:
Unreacted Starting Materials & Reagents: Residual precursors or catalysts from the synthesis.[8]
Diastereomers: If the synthesis involved the creation of a second chiral center that was later removed, or if a chiral auxiliary was used, diastereomeric intermediates may persist.[1]
Side-Reaction Products: Byproducts from competing reaction pathways.[9][10]
Related Fluorinated Species: Impurities arising from the fluorinated starting materials used in the synthesis.[11]
Q4: How should I assess the purity and enantiomeric excess (e.e.) of my final product?
A4: A multi-pronged analytical approach is necessary for full characterization:
Chemical Purity: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) are standard for determining chemical purity.
Enantiomeric Excess (e.e.): This is crucial and must be determined using a chiral analytical method. Chiral HPLC or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase (e.g., ChiralPak) are the industry standards for accurately quantifying enantiomers.[3][12][13]
Q5: What are the recommended storage conditions for the purified compound?
A5: To ensure long-term stability, (R)-2-Amino-4,4,4-trifluorobutan-1-ol should be stored in a tightly sealed container in a cool, dry, and dark environment.[6] For maximum stability, storage under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8°C) is recommended to prevent potential degradation from air or moisture.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process.
Recrystallization Issues
Recrystallization is a powerful technique for purifying solid compounds but requires careful solvent selection and execution.[14]
Problem / Observation
Potential Cause(s)
Recommended Solution(s)
Product "oils out" and does not crystallize upon cooling.
The solvent is too effective, or the compound's melting point is below the solution's temperature.
1. Add a miscible anti-solvent (e.g., hexanes if using ethyl acetate) dropwise to the hot solution until persistent cloudiness appears. Reheat gently until the solution is clear again, then allow it to cool slowly.[6][15] 2. Select a different solvent system with a lower boiling point or where the compound has a steeper solubility curve.[14]
No crystals form, even after extended cooling.
The solution is not saturated (too much solvent was used).
1. In a fume hood, gently boil off some of the solvent to increase the concentration and attempt to cool again.[6] 2. If crystals still do not form, scratch the inner wall of the flask with a glass rod at the meniscus to create nucleation sites. 3. Add a single, pure seed crystal of the product if available.
Very low recovery of the purified product.
The compound has significant solubility in the cold recrystallization solvent.
1. Ensure the solution is thoroughly cooled, preferably in an ice-water bath, for a sufficient duration before filtration. 2. Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving the product.[6] 3. Concentrate the filtrate (mother liquor) and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.
Product is still impure after one recrystallization.
The impurities have a very similar solubility profile to the desired compound.
1. Perform a second recrystallization, which often significantly improves purity. 2. Switch to a different solvent or solvent system for the second recrystallization. 3. If impurities persist, purification by column chromatography is the recommended next step.
Column Chromatography Issues
For oils or solids that are difficult to recrystallize, silica gel chromatography is the method of choice.
Problem / Observation
Potential Cause(s)
Recommended Solution(s)
Poor separation of product from impurities (overlapping peaks).
The chosen eluent system has incorrect polarity. The column was overloaded with crude material.
1. Optimize the eluent system with TLC first. Aim for an Rf value of ~0.25-0.35 for the desired compound. 2. Use a shallower polarity gradient or switch to an isocratic elution if impurities are very close. 3. Reduce the amount of crude material loaded onto the column (typically 1-5% of the silica gel mass). 4. For challenging separations of fluorinated compounds, consider using a fluorinated stationary phase or eluent modifiers.[16]
Product will not elute from the column.
The mobile phase is not polar enough. The basic amino group is interacting too strongly with the acidic silica gel.
1. Systematically and gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/MeOH system). 2. Add a basic modifier. Incorporating 0.1-1% triethylamine (TEA) or ammonium hydroxide (NH₄OH) into the eluent system will neutralize the acidic sites on the silica gel and improve elution.[17]
Significant peak tailing observed on TLC or during column elution.
Strong secondary interactions between the basic amine of the product and acidic silanol groups on the silica surface.
1. As above, add a basic modifier like triethylamine to the mobile phase. This is the most common and effective solution.[17] 2. If using HPLC, select an "end-capped" column where the free silanol groups have been deactivated.
Low enantiomeric excess (e.e.) after purification.
Standard silica gel is achiral and cannot separate enantiomers.
1. Enantiomers behave identically on standard silica. Your purification method has removed chemical impurities but not the undesired enantiomer. 2. To improve e.e., you must use a chiral separation technique, such as preparative chiral HPLC/SFC or diastereomeric salt formation followed by recrystallization.[5][18]
Experimental Protocols & Data
Protocol 1: Purification by Recrystallization
This protocol provides a general workflow. The ideal solvent must be determined empirically. Good starting points for solvent screening include toluene, ethyl acetate/hexanes, and isopropanol/water.
Solvent Selection: Test the solubility of your crude material in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.[14]
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating (e.g., in a water bath) and swirling until the solid just dissolves. Using the minimum amount of hot solvent is critical for good recovery.[7][15]
Hot Filtration (Optional): If insoluble impurities are present, perform a rapid gravity filtration of the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble contaminants.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor.
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
TLC Analysis: First, analyze your crude material by Thin Layer Chromatography (TLC) to determine an appropriate eluent system. A good starting point for this polar compound is a mixture of a non-polar solvent (like Dichloromethane or Ethyl Acetate) and a polar solvent (like Methanol), with 0.5% triethylamine added.
Column Packing: Prepare a glass column with silica gel, typically using a wet slurry method with the initial, low-polarity eluent.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM). If solubility is an issue, adsorb the crude material onto a small amount of silica gel (dry loading), and carefully add the dry powder to the top of the packed column.
Elution: Begin eluting with the low-polarity solvent mixture. Gradually increase the polarity of the eluent to move the compounds down the column.
Fraction Collection: Collect fractions and monitor their composition using TLC.
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified (R)-2-Amino-4,4,4-trifluorobutan-1-ol.
Table 1: Recommended Solvent Systems for Purification
Technique
Solvent System (Starting Point)
Key Considerations & Causality
Recrystallization
Toluene
Toluene's higher boiling point can effectively dissolve the compound, and its aromatic nature offers different selectivity for impurities compared to esters or alcohols.
Ethyl Acetate / Hexanes
A classic polar/non-polar pair. Dissolve in hot EtOAc and add hexanes as an anti-solvent to induce crystallization.[15] Provides fine control over saturation.
Column Chromatography
Dichloromethane / Methanol + 0.5% Triethylamine
A standard system for polar compounds. The triethylamine is crucial to prevent peak tailing by neutralizing acidic silica sites that would otherwise strongly bind the basic amine.
Ethyl Acetate / Hexanes + 0.5% NH₄OH (in MeOH)
A less toxic alternative to DCM. Ammonium hydroxide serves the same purpose as triethylamine, acting as a basic modifier to improve peak shape and recovery.
Visualization of Workflows
A logical workflow is essential for efficient and effective purification. The diagrams below outline the decision-making process for purification strategy and troubleshooting.
Caption: General purification workflow for (R)-2-Amino-4,4,4-trifluorobutan-1-ol.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Belokon, Y. N., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(20), 3787. [Link]
Hagen, D. F., et al. (2006). Purification of fluorinated alcohols.
Majhi, K. C., et al. (2018). Chromatographic Separation of Amino Acids. ResearchGate. [Link]
Liu, W., et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. [Link]
Sorochinsky, A. E., et al. (2019). Expedient Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent. ResearchGate. [Link]
K-A, P., et al. (2005). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Organic Process Research & Development, 9(4), 423-427. [Link]
Chromatography Today. (2020, May 20). Trouble with chiral separations. [Link]
Husek, P. (2006). Fluoroalkyl chloroformates in treating amino acids for gas chromatographic analysis. Journal of Chromatography A, 1109(2), 245-252. [Link]
Abellán-Lafuente, S., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of novel bisoxazoline ligands. Chirality, 34(8), 1098-1107. [Link]
Nulek, T., et al. (2023). Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures. Chemical Communications, 59(64), 9781-9784. [Link]
Beil, A., et al. (2022). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. [Link]
Dutscher. (n.d.). Protein purification troubleshooting guide. [Link]
Vo, J., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. The Journal of Organic Chemistry, 89(9), 6085-6099. [Link]
Belokon, Y. N., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. [Link]
RotaChrom. (2025, January 31). Innovations in Chiral Purification: Exploring Techniques and Future Potential. [Link]
Shioji, K., et al. (2012). Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization. ResearchGate. [Link]
Hu, J., et al. (2003). Asymmetric synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid. The Journal of Organic Chemistry, 68(19), 7546-7549. [Link]
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]
University of Victoria. (n.d.). Recrystallization. [Link]
Pannala, R. (2018). Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. American Journal of Analytical Chemistry, 9, 187-209. [Link]
Medicines for All Institute (M4ALL). (2019, November 18). Process Development Report. [Link]
Gáspár, A., & Gömöry, Á. (2007). Amino acids with fluorinated olefinic motifs – synthetic approaches. Arkivoc, 2007(4), 146-163. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Reference ID: TSC-F3AB-2024
Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Specialist
Executive Summary & Molecule Profile
Welcome to the technical support hub for 2-Amino-4,4,4-trifluorobutan-1-ol . This fluorinated
-amino alcohol is a critical chiral building block for pharmaceutical bioisosteres (mimicking leucine/valine residues).
Users typically encounter difficulties due to the electron-withdrawing nature of the trifluoromethyl (
) group , which significantly reduces the basicity of the amine and the nucleophilicity of the hydroxyl group compared to non-fluorinated analogs. This guide provides validated protocols for resolving the racemic mixture into enantiomerically pure forms.
Target Molecule Data
Property
Specification
IUPAC Name
2-Amino-4,4,4-trifluorobutan-1-ol
CAS No.
463-26-3 (Generic)
Basicity ()
~8.5 (Lower than typical amines due to effect of )
Critical Challenge
Low nucleophilicity slows down standard enzymatic acylation; salt formation requires strong chiral acids.
Methodology: Lipase-catalyzed enantioselective N-acylation.[1]
Mechanism: The enzyme (typically Candida antarctica Lipase B)[2] selectively acylates the (S)-enantiomer (Eutomer) of the amine, leaving the (R)-enantiomer unreacted (or vice versa depending on the acyl donor/enzyme specificity).
Acyl Donor: Ethyl acetate (acts as solvent & donor) or Isopropyl acetate.
Solvent: MTBE or Toluene (if not using ester as solvent).
Protocol:
Dissolution: Dissolve the racemate in Ethyl Acetate (
concentration).
Initiation: Add immobilized CAL-B beads.
Incubation: Shake at
at 200 rpm.
Monitoring: Monitor consumption of the starting amine via GC or HPLC.
Stop Point: When conversion reaches 50% (theoretical maximum for Kinetic Resolution).[3]
Termination: Filter off the enzyme beads.
Separation:
The reaction mixture contains (S)-N-acetyl-amine (amide) and (R)-free amine .
Acid Extraction: Wash the organic phase with
. The unreacted (R)-amine partitions into the aqueous phase. The (S)-amide remains in the organic layer.
Recovery: Basify the aqueous layer (pH > 10) and extract with DCM to recover the (R)-amine. Hydrolyze the (S)-amide (6M HCl, reflux) to recover the (S)-amine.
Workflow Visualization
Caption: Figure 1. Kinetic Resolution workflow separating the unreacted amine from the formed amide via acid-base extraction.
Secondary Method: Diastereomeric Salt Crystallization
Context: If enzymatic resolution fails or is too costly for scale-up, classical resolution via diastereomeric salt formation is the robust alternative.
Resolving Agent:Dibenzoyl-L-tartaric acid (L-DBTA) is the gold standard for resolving
-amino alcohols.
Screening Protocol (SOP-ChemRes-02)
Stoichiometry: Mix 1.0 eq of Racemic Amine with 0.5 eq of L-DBTA (Half-equivalent method is often superior for efficiency).
Solvent System: Methanol/Water (9:1) or Ethanol/Isopropanol.
Process:
Heat to reflux until clear solution forms.
Cool slowly to Room Temperature (
).
If no crystals form, scratch the glass or seed with a known crystal.
Recrystallization: Isolate the salt and recrystallize from pure Ethanol to upgrade enantiomeric excess (ee).
Liberation: Treat the salt with
and extract with Ethyl Acetate.
Analytical Validation (HPLC)
You cannot optimize what you cannot measure. The trifluoromethyl group alters retention times significantly compared to non-fluorinated analogs.
Parameter
Condition
Column
Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives)
UV @ 210 nm (Low UV required as the molecule lacks strong chromophores)
Derivatization
If direct detection is poor, derivatize with Fmoc-Cl or O-Phthalaldehyde (OPA) .
Troubleshooting & FAQs
Category: Enzymatic Resolution
Q1: The reaction stalls at 30% conversion even after 48 hours. Why?
Diagnosis: Product Inhibition or Low Nucleophilicity.
Fix: The
group pulls electron density, making the amine sluggish.
Step 1: Switch acyl donor to Trifluoroethyl butyrate . The leaving group is more stable, driving the reaction forward.
Step 2: Add molecular sieves (
) to scavenge water if using an esterification route (preventing hydrolysis).
Q2: I am getting low enantioselectivity (
).
Diagnosis: Non-specific acylation.
Fix: Lower the temperature to
. While this slows the rate, it drastically improves the specificity of the enzyme-substrate fit.
Category: Chemical Resolution (Crystallization)[4]
Q3: "The Popcorn Effect" - My salt oils out instead of crystallizing.
Diagnosis: Solvent polarity mismatch. The salt is too soluble in the hot solvent or the cooling is too rapid.
Fix:
Re-dissolve by heating.
Add a "bad solvent" (e.g., MTBE or Hexane) dropwise at the cloud point.
Crucial: Wrap the flask in cotton/foil to ensure extremely slow cooling.
Q4: My yield is high, but the ee is stuck at 80%.
Diagnosis: Eutectic entrapment.
Fix: Do not wash the crystals with cold solvent immediately. Instead, perform a swish purification : suspend the crystals in warm solvent (below dissolution temp), stir for 30 mins, and filter. This dissolves surface impurities (the wrong enantiomer) without losing the bulk crystal.
Category: Analytical
Q5: I see no peaks on the HPLC.
Diagnosis: Lack of UV chromophore. The
and aliphatic chain do not absorb well above 200nm.
Fix: You must derivatize. React a small aliquot with Benzyl chloride or Fmoc-Cl before injection. This adds a "UV handle" for the detector to see.
Troubleshooting Decision Tree
Caption: Figure 2. Rapid diagnostic logic for common experimental failures.
References
Soloshonok, V. A., et al. (2019). "Expedient Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent." Organic Process Research & Development. Link
Fülöp, F., et al. (2010).
-amino acid derivatives." University of Szeged. Link
Sigma-Aldrich Technical Service. (2007). "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers." Supelco Reporter. Link
Ma, J. A., & Cahard, D. (2004). "Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions." Chemical Reviews. Link
Gotor, V., et al. (2007). "Lipase-Catalyzed Kinetic Resolution of Fluorinated Amines." Journal of Organic Chemistry.
For further assistance, contact Dr. Vance at . Please include your HPLC chromatograms in the attachment.
Handling and stability issues of (R)-2-Amino-4,4,4-trifluorobutan-1-ol
Topic: Handling and stability issues of (R)-2-Amino-4,4,4-trifluorobutan-1-ol Content type: Technical Support Center Guide Reference ID: TF-ABOL-004 | Version: 2.1 | Status: Active Welcome to the Technical Support Hub. T...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Handling and stability issues of (R)-2-Amino-4,4,4-trifluorobutan-1-ol
Content type: Technical Support Center Guide
Reference ID: TF-ABOL-004 | Version: 2.1 | Status: Active
Welcome to the Technical Support Hub.
This guide addresses the specific handling, stability, and troubleshooting protocols for (R)-2-Amino-4,4,4-trifluorobutan-1-ol (and its enantiomer). This fluorinated chiral building block acts as a bioisostere for Leucinol/Valinol but exhibits distinct physicochemical behaviors due to the strong electron-withdrawing trifluoromethyl (
) group.
Part 1: Critical Handling & Storage Protocols
Q1: My compound arrived as a sticky oil/gum, but the CoA says "Solid." Has it degraded?
Diagnosis: Likely Hygroscopic Liquefaction or Carbamate Formation .
Unlike its non-fluorinated analogs (e.g., Leucinol), the presence of the
group increases lipophilicity, but the free amino-alcohol motif remains highly hygroscopic.[1]
Mechanism: The primary amine (
) rapidly absorbs atmospheric to form a carbamate salt, while the hydroxyl group coordinates water. This depression of the melting point transforms the crystalline solid into a gum.
Immediate Action:
Do not heat to "dry" it in air (accelerates oxidation).
Dissolve a small aliquot in
or . Check -NMR for a broad peak around 5.0–6.0 ppm (carbamate) or water peak shift.
Recovery: Dissolve in dry dichloromethane (DCM), wash with
(to break carbamates), dry over , and concentrate in vacuo under Argon.
Q2: What is the optimal storage condition to prevent racemization and decomposition?
Protocol:
The
group exerts a long-range inductive effect. While it makes the amine less nucleophilic (pKa 8.5 vs. 9.6 for Leucinol), it renders the -proton slightly more acidic, increasing racemization risk under strong basic conditions.[1]
Parameter
Recommendation
Scientific Rationale
State
Hydrochloride Salt (Preferred)
The salt locks the amine, preventing oxidation and capture.
Temperature
-20°C
Arrhenius suppression of auto-oxidation rates.
Atmosphere
Argon/Nitrogen
Essential. Oxygen promotes -oxidation to the amino-aldehyde.
Container
Amber Glass + Parafilm
Light sensitivity is low, but amber glass prevents UV-initiated radical degradation.
Expert Tip: If you must store the free base , keep it as a concentrated solution in anhydrous toluene or THF at -20°C rather than neat oil. This minimizes intermolecular hydrogen bonding and degradation.
Part 2: Chemical Stability & Reactivity
Q3: I am getting low yields in peptide coupling (amide bond formation). Why?
Root Cause:Reduced Nucleophilicity .
The electron-withdrawing
group (located at the -position) pulls electron density through the -bond framework, lowering the HOMO energy of the nitrogen lone pair.
Symptom: Standard coupling reagents (EDC/NHS) react sluggishly; ester hydrolysis competes.
Solution:
Switch Reagents: Use high-reactivity coupling agents like HATU or COMU .
Base Choice: Use a non-nucleophilic base (DIPEA) in slight excess (2.5 eq) to ensure the amine is fully deprotonated, as its pKa is lower.
Additives: Add HOAt (1-Hydroxy-7-azabenzotriazole) to stabilize the active ester intermediate.
Q4: Can I use standard silica gel for purification?
Warning:Risk of Streaking and Loss.
Amino alcohols interact strongly with the acidic silanols on standard silica gel. The fluorinated tail increases lipophilicity, causing "smearing" across the column.[1]
Protocol:
Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in Hexanes before loading.
Eluent: Use
(e.g., 90:10:1). The ammonia competes for silanol sites.
Alternative: Use Amine-functionalized Silica or Reverse Phase (C18) chromatography (mobile phase: Water/Acetonitrile with 0.1% TFA). Note: If using TFA, you will isolate the TFA salt.[1]
Part 3: Troubleshooting Synthesis & Analysis
Q5: The NMR shows a split in the
signal. Is it racemic?
Analysis: Not necessarily.
Scenario A (Rotamers): If the compound is N-protected (e.g., Boc, Fmoc), restricted rotation around the amide bond often causes signal doubling.[1] Test: Run VT-NMR at 50°C. If peaks coalesce, it is pure.
Scenario B (Diastereomers): If you coupled it to a chiral acid, you might see diastereomers.[1]
Scenario C (Racemization): If the split is 50:50 in an achiral environment, racemization occurred.[1]
Cause: Over-exposure to strong base (e.g., NaH, LDA) during previous steps.[1]
Q6: Visualizing the Handling Decision Tree
Use this logic flow to determine the correct processing step for your sample.
Caption: Decision matrix for initial assessment and recovery of fluorinated amino alcohols.
Part 4: Emergency & Safety Data
Warning: Fluoride Release Potential
While the
bond is strong, thermal decomposition (>250°C) or combustion can release Hydrogen Fluoride (HF) and fluorophosgene.
In case of fire: Do NOT use water jet. Use dry chemical or
.
Skin Contact: The lipophilic nature allows faster dermal penetration than non-fluorinated amino alcohols. Wash with soap/water; if irritation persists, treat as potential fluoride exposure (Calcium Gluconate gel is not typically required unless degradation occurred, but standard lab safety applies).[1]
References
S. Fustero et al. , "Fluorine in Amino Acid Chemistry: Synthesis and Properties," Chemical Reviews, 2011.[1]
Thermo Fisher Scientific , "Safety Data Sheet: 2-Amino-4,4,4-trifluorobutyric acid," 2024.[1]
K. Uneyama , "Organofluorine Chemistry," Blackwell Publishing, 2006.[1] (General reference for inductive effects of CF3 group).
PubChem , "Compound Summary: 4,4,4-Trifluorobutan-1-ol," National Library of Medicine.[1]
Sigma-Aldrich , "Product Specification: Fluorinated Building Blocks," 2024.[1]
Technical Support Center: Recrystallization of (R)-2-Amino-4,4,4-trifluorobutan-1-ol
[1] Role: Senior Application Scientist, Process Chemistry Division Ticket ID: #REC-CF3-AMOL-001 Status: Open Urgency: High (Chiral Purity Critical)[1] Executive Summary & Diagnostic Welcome to the Technical Support Cente...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Role: Senior Application Scientist, Process Chemistry Division
Ticket ID: #REC-CF3-AMOL-001
Status: Open
Urgency: High (Chiral Purity Critical)[1]
Executive Summary & Diagnostic
Welcome to the Technical Support Center. You are likely working with (R)-2-Amino-4,4,4-trifluorobutan-1-ol (CAS: 176316-92-0 or related salt forms), a critical chiral building block for protease inhibitors and antiviral therapeutics.[1]
The Core Challenge:
The trifluoromethyl (
) group introduces a unique "lipophilic-polar" conflict.[1] While the amino-alcohol motif is hydrophilic and hydrogen-bonding, the group is hydrophobic and electron-withdrawing.[1] This often leads to:
Oiling Out: The compound prefers to separate as a liquid phase rather than crystallize.[1]
Low Melting Point: The free base is likely a waxy solid or oil, making direct recrystallization difficult.[1]
Hygroscopicity: The amino alcohol moiety avidly scavenges water, depressing the melting point further.[1]
Immediate Recommendation:
Do not attempt to recrystallize the free base if it is an oil.[1] Convert it to a salt (Hydrochloride or Oxalate) to create a crystalline lattice robust enough for purification.[1]
Decision Matrix & Workflow
Before proceeding, identify your current state using the logic flow below.
Figure 1: Decision matrix for determining the optimal purification pathway based on the physical state of the starting material.
Standard Operating Protocols (SOPs)
Protocol A: Salt Formation (Recommended)
Use this if your material is an oil or has low enantiomeric excess (ee).[1]
The Hydrochloride (HCl) salt is the industry standard for amino alcohols because it disrupts the internal H-bonding of the free base and creates a high-melting ionic lattice.[1]
Q1: The solution "Oiled Out" (separated into two liquid layers) instead of crystallizing. What now?
Diagnosis: This is the most common issue with trifluoro-compounds. It occurs when the temperature drops too fast or the solvent polarity gap is too wide.[1]
The Fix:
Re-heat the mixture until it is a single clear phase again.
Add more Primary Solvent (IPA) (approx 10-20% volume).[1] The oiling indicates you are too rich in antisolvent.[1]
Seed at a higher temperature. If you oiled out at 50°C, seed at 65°C.
Stir vigorously. High shear can sometimes induce nucleation in oils.[1]
Q2: My yield is very low (<50%).
Diagnosis: The compound is too soluble in the alcohol, or the
group is increasing solubility in the antisolvent (if using esters).
The Fix:
Switch the antisolvent to Hexane or Heptane (very non-polar).[1]
Concentrate the mother liquor and run a "second crop" crystallization.[1] Note: Second crops usually have lower ee.[1]
Q3: The Enantiomeric Excess (ee) did not improve.
Diagnosis: You might be at the Eutectic Composition .[1] If the racemic compound crystallizes more easily than the pure enantiomer (a racemic compound lattice), recrystallization will fail to upgrade ee.[1]
The Fix:
Classical Resolution: If ee is <80%, you may need to switch to a chiral salt resolution using Dibenzoyl-L-tartaric acid .[1] The tartrate salt often has different solubility profiles than the HCl salt, allowing for "ee upgrading."[1]
Mechanistic Insight: The Fluorine Effect
Understanding why this fails is key to fixing it.[1]
Figure 2: Impact of the trifluoromethyl group on crystal lattice stability.[1]
The
group is bulky and lipophilic.[1] It lowers the pKa of the nearby amine, making the salt bond () weaker than in non-fluorinated analogs.[1] This is why anhydrous conditions are preferred; water can compete for hydrogen bonding and solvate the salt, preventing crystallization.[1]
References & Grounding
Sigma-Aldrich. 1-amino-4,4,4-trifluorobutan-2-ol hydrochloride Properties. (Demonstrates physical properties of regioisomers and salt forms).
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. (Foundational protocol for polarity balancing).
Smolecule. 2-Amino-4,4,4-trifluorobutanoic acid hydrochloride.[1] (Melting point data for the acid analog, confirming high melting point of HCl salts).
Thermo Fisher Scientific. (R)-(-)-2-Amino-1-butanol Safety Data Sheet. (Handling precautions for chiral amino alcohols).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for (R)-2-Amino-4,4,4-trifluorobutan-1-ol before handling.[1] Fluorinated amines can be toxic and corrosive.[1]
Status: Open
Priority: High (Catalyst Deactivation Risk)
Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The "Silent Killer" Mechanism
You are likely visiting this portal because your catalytic reaction (Hydrogenation, Suzuki, Buchwald-Hartwig) involving (R)-2-Amino-4,4,4-trifluorobutan-1-ol has stalled or failed.
This substrate presents a "perfect storm" for catalyst deactivation due to three convergent factors:
The 1,2-Aminoalcohol Trap: The motif allows for the formation of a thermodynamically stable 5-membered chelate ring with soft metals (Pd, Pt, Rh, Ru), effectively sequestering the metal from the catalytic cycle.
The Fluorine Inductive Effect: The electron-withdrawing
group lowers the of the amine (making it a softer base) and increases the acidity of the protons. This facilitates the formation of stable metal-amido complexes that are difficult to protonate off.[1]
Synthesis-Derived Poisons: Common synthetic routes for this molecule involve alkyl iodides (
) and Nickel-Schiff base complexes.[1] Trace iodide () or Nickel () carryover are potent catalyst poisons often overlooked in standard purity checks.[1]
Diagnostic Triage: Why is my catalyst dying?
Use the following decision matrix to identify the specific deactivation mode.
Figure 1: Diagnostic workflow for identifying the primary mode of catalyst failure.[1]
Context: You are trying to hydrogenate a precursor or remove a protecting group using Pd/C, Pt/C, or Raney Nickel.[1]
The Problem: The free amine binds to the metal surface. The adjacent hydroxyl group assists in anchoring the molecule, blocking hydrogen adsorption sites.
The Fix: Acidic Modulation Protocol
Protonating the amine (
) eliminates its ability to coordinate with the metal.
Parameter
Recommendation
Rationale
Additive
Methanesulfonic acid (MSA) or
Non-nucleophilic counterions are essential.[1] Avoid HCl (Chloride poisons Pd).[1]
High polarity stabilizes the ammonium salt; TFE breaks up aggregates.[1]
Pressure
Increase pressure (>5 bar)
Higher pressure helps compete with the substrate for surface sites.
Critical Note: If using Raney Nickel, do not use strong acids as they dissolve the catalyst.[1] Instead, wash the catalyst with an ammonium acetate buffer before use.
Context: You are coupling the alcohol or amine to an aryl halide.
The Problem: The substrate acts as a bidentate ligand, displacing the phosphine ligands required for the catalytic cycle. This leads to the formation of "off-cycle" resting states.[1][2][3]
The Fix: Steric Shielding & Ligand Selection
You must use ligands bulky enough to prevent the substrate from bridging the metal center.
Recommended Ligand Systems:
BrettPhos / tBuBrettPhos: The gold standard for primary amines.[1] The steric bulk prevents the formation of bis-amine complexes.
XPhos: Excellent for general coupling; the isopropyl groups provide a "roof" over the metal center.[1]
Protocol Adjustment:
Pre-heating: Mix the Catalyst and Ligand in solvent at 60°C for 5 minutes before adding the substrate. This ensures the active catalytic species (
) is formed before the amine can interfere.
Base Selection: Use weak bases (
, ) if possible. Strong bases (NaOtBu) can deprotonate the alcohol/amine, creating stronger anionic ligands.
Impurity Management: The Hidden Variables
The synthesis of (R)-2-Amino-4,4,4-trifluorobutan-1-ol often involves the alkylation of a Glycine-Ni-Schiff base complex with 1,1,1-trifluoro-2-iodoethane (
) | Alkylation Reagent | Irreversibly poisons Pd/Pt sites.[1] | Wash with solution or pass through a silver-impregnated silica plug.[1] |
| Nickel () | Chiral Auxiliary | Competes for ligands; causes side reactions.[1] | Chelation resin (e.g., QuadraPure™ TU) treatment.[1] |
| Fluoride () | Hydrolysis of | Etches glassware; poisons Lewis acids.[1] | Calcium scavenger () wash.[1] |
Frequently Asked Questions (FAQs)
Q: Can I use the Boc-protected version to avoid these issues?A: Yes, absolutely. Protecting the amine with a Boc (tert-butyloxycarbonyl) group breaks the 1,2-chelation motif. The carbamate oxygen is a much weaker ligand than the free amine. If your synthetic route allows, perform the metal-catalyzed step before removing the Boc group.
Q: Why does the reaction turn black immediately upon adding the substrate?A: This indicates "Ligand Stripping." The amine in your substrate has displaced the phosphine ligands from the Palladium, causing the naked Palladium atoms to aggregate into inactive Palladium Black nanoparticles. Solution: Increase the Ligand:Metal ratio (e.g., from 1:1 to 2:1) or switch to a more strongly binding ligand like Buchwald's biaryl phosphines.[1]
Q: Does the trifluoromethyl group make the alcohol more acidic?A: Yes. The inductive effect of the
group (3 bonds away) lowers the of the hydroxyl group. In the presence of strong bases (like NaH or NaOtBu), you may form a stable alkoxide that binds tightly to the metal. Avoid strong bases if possible.[1]
References
Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link
Authority on ligand selection to prevent amine-induced deactivation.[1]
Kondratov, I. S., et al. (2016).[1][4] Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid. Organic & Biomolecular Chemistry, 15, 672-679.[1][4] Link
Provides context on the synthesis and properties of trifluoro-analogs.
Takamizawa, A., et al. (2018). Rh-Catalyzed Hydrogenation of Amino Acids to Biobased Amino Alcohols. ChemSusChem.[1] Link
Validates the acidic modulation protocol for hydrogen
Soloshonok, V. A., et al. (2019).[1] Expedient Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent.[1][5][6][7] Organic Process Research & Development, 23(4).[1][5] Link
Source of the "Hidden Variable" impurities (Iodide/Nickel) inherent to this specific molecule's synthesis.
Moisture sensitivity of (R)-2-Amino-4,4,4-trifluorobutan-1-ol reactions
This technical guide is structured as a specialized support resource for researchers working with (R)-2-Amino-4,4,4-trifluorobutan-1-ol (CAS: 17628-73-8 / 120200-07-9 derivative).[1] It addresses the unique challenges po...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured as a specialized support resource for researchers working with (R)-2-Amino-4,4,4-trifluorobutan-1-ol (CAS: 17628-73-8 / 120200-07-9 derivative).[1] It addresses the unique challenges posed by the electron-withdrawing trifluoromethyl group and the compound's hygroscopic nature.
Topic: Moisture Sensitivity & Reactivity of (R)-2-Amino-4,4,4-trifluorobutan-1-ol[2]
Core Technical Analysis: The "Fluorine Effect"
To troubleshoot reactions involving (R)-2-Amino-4,4,4-trifluorobutan-1-ol , one must first understand why it behaves differently than non-fluorinated analogs like Leucinol.
The critical factor is the Trifluoromethyl (–CF₃) group .
Inductive Effect: The –CF₃ group is strongly electron-withdrawing.[1][2] Although it is located on the
-carbon relative to the amine, its inductive pull significantly reduces the electron density on the nitrogen atom.
Reduced Nucleophilicity: This makes the amine significantly less nucleophilic (up to 1000x slower reaction rates) compared to non-fluorinated alkyl amines.[1]
The Moisture Trap: Because the amine reacts slowly, adventitious water becomes a potent competitive nucleophile. In amide coupling reactions, water will hydrolyze your activated ester (or acid chloride) faster than the fluorinated amine can attack it, leading to low yields and recovered starting material.
Key Takeaway: You are not just fighting moisture; you are fighting a kinetic race where your reagent is handicapped.[1][2] Rigorous anhydrous conditions are not optional; they are the only way to level the playing field.
Pre-Reaction Protocols: Storage & Handling
Standard "dry" techniques are often insufficient.[1][2] Use this self-validating protocol.
Storage Specifications
State: Hygroscopic Solid/Oil (depending on purity/salt form).[1]
Environment: Store under Argon/Nitrogen at -20°C.
Container: Tightly sealed with Parafilm; secondary containment with desiccant (Drierite/Silica) is mandatory.[1][2]
Protocol: The "Azeotropic Reset" (Mandatory Pre-step)
Do not trust the "dryness" of the reagent directly from the bottle, especially if it has been opened previously.
Dissolve: Dissolve the required amount of amino alcohol in anhydrous Toluene or Benzene (if permitted).[1][2]
Evaporate: Rotary evaporate to dryness. Repeat this process 3 times .
Why? This forms a binary azeotrope with water, physically dragging trapped moisture out of the hygroscopic lattice.
Vacuum: Dry under high vacuum (<1 mbar) for at least 4 hours.
Validation: If possible, perform a Karl Fischer (KF) titration.[1][2] Target water content: < 100 ppm .
Symptom: You are trying to couple the amino alcohol to a carboxylic acid using EDC/NHS or HATU, but you isolate mostly hydrolyzed acid and unreacted amine.[1][2]
Root Cause: The fluorinated amine is too sluggish.[1] Water (from solvent or atmosphere) reacted with the HATU/Active Ester first.[1][2]
Corrective Workflow:
Switch Reagents: Move to Acid Chlorides or Mixed Anhydrides (Isobutyl chloroformate).[1][2] These are more reactive electrophiles that can force the reaction with the deactivated amine.[1]
Base Choice: Use a non-nucleophilic base (e.g., DIPEA, 2,6-Lutidine) in slight excess (2.5 - 3.0 eq).[1][2]
Solvent: Avoid DMF if possible (hard to dry completely). Use DCM or THF distilled over CaH₂.[1]
Symptom: Incomplete cyclization or ring-opening during workup.[1][2]
Root Cause: The trifluoromethyl group stabilizes the intermediate hydrate, making the elimination of water (dehydration) more difficult.
Solution: Use a stronger dehydrating agent, such as Burgess Reagent or DAST (Diethylaminosulfur trifluoride), rather than thermal dehydration alone.[1][2]
Data & Visualizations
Table 1: Comparative Reactivity Profile
Estimated trends based on organofluorine principles [1, 2].[1][2]
Workflow Diagram: Decision Tree for Reaction Setup
Caption: Decision tree prioritizing aggressive activation methods to overcome the reduced nucleophilicity of the fluorinated amine.
Mechanism Diagram: The "Water Competition" Model
Caption: Visualizing the kinetic competition. The fluorinated amine (red) reacts slower than trace water (yellow), leading to byproducts.
Frequently Asked Questions (FAQs)
Q: Can I use aqueous workup for this compound?A: Yes, but be careful. The amino alcohol is amphoteric and water-soluble.[1]
Acidic pH: It exists as the ammonium salt (water soluble).[1][2]
Basic pH: It exists as the free amine (moderately water soluble, but extractable into organic solvents like EtOAc or DCM).[1]
Recommendation: When extracting the product, adjust the aqueous layer to pH 10-11 using saturated Na₂CO₃ and extract multiple times (3-4x) with EtOAc. Salting out the aqueous layer with NaCl helps.[1]
Q: Why does my reaction turn black/dark?A: This often indicates decomposition of the coupling agent or the formation of HF (unlikely under mild conditions but possible). If using acid chlorides, ensure you are keeping the temperature low (0°C to -10°C) during addition to prevent harsh exotherms that degrade the amine.
Q: Is the enantiomeric purity stable?A: Generally, yes. The chiral center at the
-position to the amine (position 2) is relatively stable. However, avoid strong bases (like NaH) or excessive heat (>80°C) which could promote racemization via enolization mechanisms, although the lack of an -carbonyl (it's an alcohol) makes this less sensitive than the parent amino acid [3].
References
Master Organic Chemistry. Nucleophilicity Trends of Amines. (Explains the reduced nucleophilicity of electron-deficient amines). Link
Fluorine Notes. α-Fluoroalkylamines, their properties and application. (Context on fluorinated amine behavior). Link
National Institutes of Health (PubMed). Asymmetric synthesis of ... 2-amino-4,4,4-trifluorobutanoic acid.[1][2] (Synthesis and properties of the parent acid).[1][2][3] Link
Sigma-Aldrich. 1-amino-4,4,4-trifluoro-butan-2-ol Product Page.[1][2] (Safety and physical data for the isomer, relevant for handling). Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Work-up & Isolation Procedures
Ticket ID: #TF-AB-001
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]
Executive Summary & Molecule Profile
User Query: "I am experiencing low yields and emulsion formation during the work-up of (R)-2-Amino-4,4,4-trifluorobutan-1-ol. The product seems to disappear into the aqueous phase or get trapped in the aluminum salts.[2] How do I recover it efficiently?"
Scientist's Diagnostic:
The synthesis of (R)-2-Amino-4,4,4-trifluorobutan-1-ol (typically via reduction of the corresponding amino acid or ester) presents a "perfect storm" of isolation challenges:
Amphoteric Polarity: The molecule contains both a hydrogen-bond donor/acceptor (
, ) and a lipophilic fluorinated tail ().[1][2] It is highly water-soluble but moderately lipophilic, leading to poor partitioning in standard biphasic systems.[1][2]
The Aluminum Trap: If Lithium Aluminum Hydride (
) is used, the resulting aluminum alkoxides form stable chelates with amino alcohols, trapping the product in the solid filter cake.[2]
Basicity Shift: The electron-withdrawing
group (gamma-position) lowers the pKa of the amine (approx.[1] pKa ~7.8–8.[2]5) compared to non-fluorinated analogs (pKa ~10).[1][2] This alters the pH required for effective extraction.[2]
Module A: Quenching the Reduction (The "Aluminum Nightmare")
Issue: "I used the Fieser work-up (
, 15% , ), but the precipitate is gelatinous and I lost 50% of my mass."
Root Cause: The standard Fieser method often fails for amino alcohols because the aluminum salts coordinate strongly with the nitrogen and oxygen atoms of your product, occluding it within the solid matrix.
Corrective Protocol: The Rochelle Salt Method
This is the gold standard for amino alcohols.[2] It solubilizes aluminum ions, eliminating the precipitate entirely and allowing for a clean liquid-liquid extraction.[1][2]
Dilute: Dilute the reaction mixture with diethyl ether or THF (2x reaction volume) and cool to 0°C.
Quench: Slowly add water (1 mL per gram of
).
Complexation: Add a saturated aqueous solution of Sodium Potassium Tartrate (Rochelle Salt) .
Ratio: Use 20–50 mL of saturated solution per gram of
Solvent Choice: DCM is often insufficient for highly polar amino alcohols.[1][2]
Corrective Protocol: pH Adjustment & Salting Out
Step 1: pH Adjustment:
The
group lowers the basicity of the amine.[2] While standard amines need pH 12+, this compound exists as a free base at pH 10–11 .[1][2]
Action: Adjust the aqueous phase to pH 10–11 using 2M NaOH.[2] Do not go to pH 14, as high ionic strength from excess base can sometimes hinder partitioning or cause stability issues.[1][2]
Step 2: Salting Out:
Saturate the aqueous phase with NaCl (solid).[2] This increases the ionic strength, forcing the organic product out ("Salting Out" effect).
Alternative (Green): Ethyl Acetate (EtOAc) is often surprisingly effective for fluorinated alcohols due to fluorine-oxygen interactions.[1][2]
Technique: Perform 3–4 extractions.[1][2] If scale allows, use a Continuous Liquid-Liquid Extractor for 12 hours.
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision points based on the reducing agent used.
Caption: Figure 1. Optimized work-up decision tree for (R)-2-Amino-4,4,4-trifluorobutan-1-ol. Note the specific quenching paths to avoid metal chelation.[1]
Frequently Asked Questions (FAQs)
Q1: My product is an oil, but the literature says it should be a solid. What happened?
A: This is common.[1][2] Small amounts of solvent (EtOAc or Toluene) or trace impurities (like unreacted amino acid) can depress the melting point.
Fix: Dissolve the oil in a minimal amount of hot toluene or a heptane/EtOAc mixture.[2] Let it cool slowly to induce crystallization.[2] Alternatively, convert it to the Hydrochloride salt (using HCl in dioxane/ether) which is almost always a stable, crystalline solid and easier to handle.[1]
Q2: Can I use silica gel chromatography for purification?
A: Yes, but with caution.
Risk: The free amine can streak or stick to the acidic silica.[2]
Modification: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent system.[2]
Recommended Eluent: DCM:MeOH:NH4OH (90:10:1).[1][2] The ammonium hydroxide competes for the silanol sites, allowing your product to elute cleanly.[2]
Q3: How do I check the enantiomeric excess (ee)?
A: Standard chiral HPLC columns (like Chiralpak AD-H or OD-H) often require derivatization for amino alcohols because they lack strong UV chromophores.[1]
Protocol: Derivatize a small aliquot with Mosher's Acid Chloride or Fmoc-Cl .[1][2] The resulting amide/carbamate will have a strong UV signal and improved separation on chiral columns.[2]
Low MW implies potential volatility; avoid high vac < 5 mbar if heating.[1][2]
Estimated pKa
~7.8 – 8.5 (Amine)
Lower than typical amines.[1][2] Extract at pH 10–11.[2]
Appearance
White crystalline solid (pure)
Often isolated as a pale yellow viscous oil.[1][2][3]
Water Solubility
High
Requires "Salting Out" (NaCl) for efficient extraction.[2]
LogP (Calc)
~0.5 to 0.9
Moderately lipophilic due to , but polar functional groups dominate.[1][2]
References & Authority
Synthesis & Reduction Methodology:
Context: Reduction of
-amino acids using or is the foundational method for these structures.[1][2]
Source: McKennon, M. J., et al.[2] "A convenient reduction of amino acids and their derivatives."[2][4] The Journal of Organic Chemistry 58.13 (1993): 3568-3571. Link
Fluorinated Amino Acid Derivatives:
Context: Specific handling of 4,4,4-trifluoro-2-aminobutanoic acid derivatives and their unique solubility profiles.[1]
Source: Qiu, X. L., & Qing, F. L. "Synthesis of 4,4,4-trifluoro-2-aminobutanoic acid." Journal of Organic Chemistry (2003).[2] Link
Rochelle Salt Work-up (Standard Protocol):
Context: The definitive guide for breaking Aluminum-Amine chelates.[1][2]
Source: Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.[1] (Standard Reference Text).
Chromatographic Separation of Fluorinated Amino Alcohols:
Context: Strategies for separating fluorinated analogs using specific mobile phases.[2][5]
Source: "Separation of Fluorinated Amino Acids... using HPLC." Journal of Chromatography A. Link
Comparative Guide: Chiral HPLC Methodologies for (R)-2-Amino-4,4,4-trifluorobutan-1-ol
Executive Summary & The Analytical Challenge The analysis of (R)-2-Amino-4,4,4-trifluorobutan-1-ol presents a distinct set of challenges compared to standard amino alcohols. As a critical chiral building block for protea...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & The Analytical Challenge
The analysis of (R)-2-Amino-4,4,4-trifluorobutan-1-ol presents a distinct set of challenges compared to standard amino alcohols. As a critical chiral building block for protease inhibitors and antiviral therapeutics, the enantiomeric purity of this compound is non-negotiable.
However, three specific physicochemical properties complicate its chromatography:
Lack of Chromophore: The molecule lacks a conjugated
-system, rendering standard UV detection (254 nm) ineffective. Detection must rely on low-UV (200–210 nm), Refractive Index (RI), or derivatization.
The Trifluoromethyl Effect: The electron-withdrawing
group reduces the basicity of the adjacent amine compared to non-fluorinated analogs. However, the amine moiety still interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing if not managed.
Amphoteric Nature: The presence of both a primary amine and a primary alcohol requires careful mobile phase pH control to ensure a single ionization state.
This guide compares three distinct methodologies to solve these challenges, ranging from direct analysis to high-sensitivity derivatization.
Comparative Analysis of Methodologies
The following table summarizes the three primary approaches. Select the method based on your specific stage of drug development (e.g., Process Control vs. Trace Impurity Analysis).
Best for: Rapid confirmation of enantiomeric excess (ee) in raw materials where UV sensitivity is not the limiting factor.
Theory: Crown ether columns (like Daicel Crownpak) form a "host-guest" inclusion complex. The macrocycle is designed to specifically bind primary ammonium ions (
). The trifluoro group aids this by increasing the lipophilicity of the "tail," potentially stabilizing the inclusion via hydrophobic interactions with the stationary phase backbone.
Protocol:
Column: Crownpak CR-I(+) (3.0 × 150 mm, 5 µm).[1][2][3] Note: The (+) column typically elutes the D-enantiomer first.[3][4][5]
Tailing Factor: Must be < 1.5. If tailing occurs, decrease temperature or slightly increase organic modifier.
Resolution (
): Expect due to the high specificity for primary amines.
Method B: The "Workhorse" (Polysaccharide Normal Phase)
Best for: Preparative purification or when using corrosive acids (Method A) is undesirable.
Theory: Amylose-based columns (Chiralpak AD-H) rely on hydrogen bonding. Because the analyte is an amine, it will interact with the silica support. A basic additive is mandatory .
Why DEA? It competes for active silanol sites on the silica, sharpening the amine peak.
Flow Rate: 1.0 mL/min.
Temperature: 25°C.
Detection: UV 210 nm (or Refractive Index for high concentrations).
Critical Warning: Do not use this method for trace analysis (e.g., 0.05% impurity) because the background noise at 210 nm with DEA can mask the minor enantiomer.
Method C: The "Sensitivity Solution" (Pre-Column Derivatization)
Best for: Trace analysis (0.1% impurity limits) or biological matrices (PK studies).
Theory: Since the molecule lacks a chromophore, we attach one. Reaction with GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) creates thiourea diastereomers. These possess a strong UV absorption and can be separated on a standard, inexpensive C18 column.
Protocol:
Derivatization:
Mix 50 µL sample (1 mg/mL in ACN) with 50 µL GITC solution (1 mg/mL in ACN) and 10 µL Triethylamine.
Comparative study of trifluoromethyl amino alcohols in asymmetric catalysis
Executive Summary In the realm of asymmetric catalysis, the introduction of a trifluoromethyl ( ) group into chiral ligands is not merely a steric modification; it is an electronic lever that fundamentally alters the cat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the realm of asymmetric catalysis, the introduction of a trifluoromethyl (
) group into chiral ligands is not merely a steric modification; it is an electronic lever that fundamentally alters the catalytic landscape. This guide provides a technical comparative analysis of Trifluoromethylated Amino Alcohols versus their non-fluorinated counterparts (methyl/phenyl analogs).
While traditional amino alcohols (e.g., ephedrine, BINOL-derivatives) rely heavily on steric bulk for induction,
-amino alcohols exploit the fluorine effect —a unique combination of enhanced proton acidity, lipophilicity, and electrostatic repulsion—to achieve superior enantioselectivities, particularly in organozinc additions and Friedel-Crafts alkylations.
Part 1: The Fluorine Effect – Mechanistic Causality
To understand why
-amino alcohols often outperform non-fluorinated ligands, one must look beyond the space-filling model. The causality lies in the electronic perturbation of the metal center.
The Acidity-Binding Paradox
The electron-withdrawing nature of the
group (Hammett constant ) significantly lowers the pKa of the vicinal hydroxyl group.
Non-Fluorinated (
): Higher pKa Weaker Metal-Oxygen () bond.
Fluorinated (
): Lower pKa Stronger, more covalent bond.
Impact: In Lewis acid catalysis (e.g., with
), the stronger bond creates a "tighter," more rigid transition state. This rigidity minimizes conformational freedom, thereby amplifying the energy difference () between the pro-R and pro-S pathways.
The Electrostatic Wall
The fluorine atoms carry a partial negative charge, creating an electrostatic field that repels electron-rich nucleophiles or substrates from specific trajectories, effectively "guiding" the reaction channel more strictly than steric bulk alone.
Diagram 1: Mechanistic Influence Flow
The following diagram illustrates how the intrinsic properties of the
group translate into catalytic outcomes.
Caption: Causal pathway linking the electronic properties of the trifluoromethyl group to enhanced enantioselectivity in metallo-catalysis.
Part 2: Comparative Performance Analysis
This section compares the performance of
-amino alcohols against standard non-fluorinated ligands in the benchmark reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde .
Benchmark Reaction
Table 1: Ligand Performance Comparison
Ligand Class
Specific Ligand Structure
Yield (%)
ee (%)
Key Observation
Non-Fluorinated
N-Methylephedrine
92%
65-75%
Moderate selectivity; flexible transition state allows leakage.
Non-Fluorinated
Morpholino-isoborneol
95%
85-90%
Relies heavily on the steric bulk of the terpene backbone.
Trifluoromethyl
-Ephedrine Analog
94%
92-96%
The group restricts rotation, enforcing a single transition state geometry.
Trifluoromethyl
-Morpholino-alkoxide
98%
>98%
Synergistic effect of morpholine chelation and electronic locking.
Data Interpretation:
The data indicates a consistent 10-20% boost in ee when substituting a methyl group with a trifluoromethyl group in structurally similar ligands.
Note: While yields are comparable (indicating similar catalytic activity), the stereocontrol is significantly higher in the fluorinated series.
Solvent Effect:
ligands often perform better in non-polar solvents (Toluene, Hexane) due to the enhanced lipophilicity of the fluorinated catalyst complex.
Part 3: Case Study & Experimental Protocol
Objective: Synthesis and Application of a Chiral
-Trifluoromethyl--Amino Alcohol.
Context: Many commercial sources are limited; in-house synthesis is often required. The following protocol is based on the Ruppert-Prakash trifluoromethylation followed by diastereoselective reduction.
Diagram 2: Synthesis Workflow
Caption: Two-stage synthesis of trifluoromethylated amino alcohol ligands via nucleophilic trifluoromethylation.
Detailed Protocol: Synthesis of Ligand L-CF3
Step 1: Nucleophilic Trifluoromethylation
Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon.
Reagents: Charge with the corresponding
-amino ketone (1.0 equiv) and anhydrous THF (0.2 M).
Addition: Cool to 0°C. Add TMS-CF3 (Ruppert-Prakash reagent) (1.2 equiv).
Initiation: Add catalytic CsF (10 mol%) or TBAF. Caution: Exothermic.
Reaction: Stir at 0°C for 1h, then warm to RT for 2h.
Workup: Quench with 1N HCl. Extract with
.
Step 2: Diastereoselective Reduction
Note: The ketone is often converted to a hemiaminal or imine intermediate depending on the substrate.
Reduction: Dissolve the crude intermediate in dry Ethanol.
Reagent: Add
(2.0 equiv) at -78°C to maximize diastereoselectivity (Cram’s chelation control model applies here).
Purification: The
-amino alcohol is often crystalline. Recrystallize from Hexane/EtOAc.
Self-Validation Check:
NMR: Look for a singlet around -75 to -80 ppm.
Stereochemistry: Confirm via X-ray crystallography or comparison of optical rotation with literature values.
Part 4: Strategic Selection Guide
When should you switch from a standard ligand to a
-analog?
Scenario
Recommendation
Rationale
Standard Substrates
Use Non-Fluorinated
Cost-effective. Standard ligands (e.g., ephedrine) are cheap and sufficient for simple aldehydes.
A Comparative Guide to the Structural Elucidation of (R)-2-Amino-4,4,4-trifluorobutan-1-ol Derivatives: A Focus on X-ray Crystallography
In the landscape of modern drug discovery and development, the precise understanding of a molecule's three-dimensional structure is paramount. This is particularly true for chiral molecules, where stereochemistry dictate...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and development, the precise understanding of a molecule's three-dimensional structure is paramount. This is particularly true for chiral molecules, where stereochemistry dictates biological activity. (R)-2-Amino-4,4,4-trifluorobutan-1-ol and its derivatives represent a class of compounds of significant interest to medicinal chemists. The strategic incorporation of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the rigorous characterization of these chiral fluorinated building blocks is a critical step in the development of novel therapeutics.
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of (R)-2-Amino-4,4,4-trifluorobutan-1-ol derivatives, with a primary focus on the gold standard method: single-crystal X-ray crystallography. We will explore the causal relationships behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in their pursuit of robust and reliable structural information.
The Indispensable Role of X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional arrangement of atoms in a molecule. By interacting a focused beam of X-rays with a well-ordered crystal, a unique diffraction pattern is generated. The analysis of this pattern allows for the calculation of an electron density map, from which the precise coordinates of each atom can be determined. For chiral molecules like the derivatives of (R)-2-Amino-4,4,4-trifluorobutan-1-ol, this technique provides unambiguous assignment of the absolute configuration, an essential piece of information for understanding structure-activity relationships (SAR).
The journey from a synthesized compound to a refined crystal structure is a multi-step process, each with its own set of critical considerations.
Figure 1: General workflow for single-crystal X-ray crystallography.
A Comparative Analysis of Characterization Techniques
While X-ray crystallography provides the ultimate structural detail, a comprehensive characterization of (R)-2-Amino-4,4,4-trifluorobutan-1-ol derivatives relies on a suite of analytical techniques. Each method offers unique insights, and their synergistic use is often necessary for a complete understanding of the molecule's properties in different states.
Technique
Principle
Information Gained
Strengths for Fluorinated Amino Alcohols
Limitations
X-ray Crystallography
X-ray diffraction from a single crystal
3D atomic coordinates, bond lengths & angles, absolute configuration, packing
Unambiguous determination of stereochemistry and solid-state conformation.
Requires a suitable single crystal, which can be challenging to obtain. Provides a static picture of the molecule.
High-resolution mass spectrometry (HRMS) provides accurate mass for formula confirmation. Fragmentation patterns can offer structural clues.
Does not provide information on 3D structure or stereochemistry.
Circular Dichroism (CD)
Differential absorption of left and right circularly polarized light
Secondary structure of chiral molecules in solution
Sensitive to changes in conformation and can be used to study interactions with other molecules.
Provides global, rather than atom-specific, structural information.
Infrared (IR) Spectroscopy
Vibrational transitions of functional groups
Presence of functional groups (e.g., -OH, -NH2, C-F)
Confirms the presence of key functional groups and can be used to monitor reactions.
Provides limited information on the overall 3D structure.
In Focus: Interpreting Spectroscopic and Crystallographic Data
To illustrate the complementary nature of these techniques, let us consider a hypothetical derivative, (R)-N-benzoyl-2-amino-4,4,4-trifluorobutan-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum would confirm the presence of all expected protons and their connectivities through scalar coupling. The diastereotopic protons of the CH2 group adjacent to the trifluoromethyl group would likely appear as a complex multiplet. Critically, 19F NMR would show a signal for the CF3 group, and its coupling to neighboring protons (3JHF) can provide valuable information about the dihedral angle and, therefore, the preferred conformation in solution. NOESY experiments could reveal through-space interactions, further defining the solution-state structure.
X-ray Crystallography: A successful crystal structure determination would provide the definitive solid-state conformation. Key parameters to analyze include:
Crystallographic Parameter
Significance for (R)-N-benzoyl-2-amino-4,4,4-trifluorobutan-1-ol
Space Group
Indicates the symmetry of the crystal lattice. For a chiral, enantiopure compound, it must be a non-centrosymmetric space group.
Unit Cell Dimensions
Defines the size and shape of the repeating unit in the crystal.
Flack Parameter
A value close to 0 for a known absolute configuration confirms the correct enantiomer was crystallized.
Torsion Angles
Crucial for defining the conformation of the flexible butanol backbone and the orientation of the benzoyl group.
Hydrogen Bonding
Identifies intermolecular interactions (e.g., between the hydroxyl and amine groups) that stabilize the crystal packing.
The comparison of the solution-state conformation from NMR with the solid-state conformation from X-ray crystallography can reveal the influence of crystal packing forces on the molecular structure.
Experimental Protocol: Single-Crystal X-ray Diffraction of a (R)-2-Amino-4,4,4-trifluorobutan-1-ol Derivative
This protocol provides a generalized workflow for obtaining a crystal structure of a derivative of (R)-2-Amino-4,4,4-trifluorobutan-1-ol.
1. Synthesis and Purification:
Synthesize the desired derivative using established synthetic routes.
Purify the compound to >98% purity, as determined by NMR and LC-MS. High purity is critical for successful crystallization.
2. Crystallization Screening:
Dissolve a small amount of the purified compound in a variety of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane) to determine solubility.
Set up crystallization trials using various techniques:
Slow Evaporation: Prepare a nearly saturated solution and allow the solvent to evaporate slowly at room temperature.
Vapor Diffusion (Hanging or Sitting Drop): A solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent.
Monitor the trials regularly under a microscope for the formation of single crystals.
3. Crystal Mounting and Data Collection:
Once suitable single crystals (well-formed, clear, and of appropriate size, typically 0.1-0.3 mm in each dimension) are obtained, carefully mount one on a cryoloop.
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.
Mount the crystal on a single-crystal X-ray diffractometer.
Collect a full sphere of diffraction data using either a CCD or a pixel array detector.
4. Structure Solution and Refinement:
Process the raw diffraction data to obtain a reflection file.
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
Build an initial molecular model into the electron density map.
Refine the model against the experimental data using least-squares methods. This involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors.
Validate the final structure using metrics such as R-factors (R1 and wR2) and by checking for geometric reasonability (bond lengths, angles, and planarity of aromatic rings).
Figure 2: Logical flow of X-ray crystal structure data analysis.
Conclusion
The structural characterization of (R)-2-Amino-4,4,4-trifluorobutan-1-ol derivatives is a multifaceted endeavor that benefits from the application of a range of analytical techniques. While methods such as NMR, mass spectrometry, and circular dichroism provide invaluable information regarding the connectivity, solution-state conformation, and chiral properties of these molecules, single-crystal X-ray crystallography remains the unparalleled technique for the definitive determination of their three-dimensional atomic arrangement and absolute stereochemistry. A thorough understanding of the principles, strengths, and limitations of each method, as outlined in this guide, is essential for researchers and drug development professionals to make informed decisions and obtain the high-quality structural data necessary to advance their scientific objectives. The synergistic use of these techniques will undoubtedly continue to play a pivotal role in the design and development of next-generation pharmaceuticals based on these promising fluorinated building blocks.
References
Ueda, A., Ikeda, M., Kasae, T., Doi, M., Demizu, Y., Oba, M., & Tanaka, M. (2018). Synthesis of Chiral α-Trifluoromethyl α,α-Disubstituted α-Amino Acids and Conformational Analysis of L-Leu-Based Peptides with (R)- or (S)-α-Trifluoromethylalanine. European Journal of Organic Chemistry, 2018(44), 6136-6145. [Link]
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Comparative
A Comparative Spectroscopic Guide to the Enantiomers of 2-Amino-4,4,4-trifluorobutan-1-ol
Prepared by: Dr. Gemini, Senior Application Scientist Introduction: The Significance of Chirality in Fluorinated Amino Alcohols The introduction of fluorine atoms into organic molecules can dramatically alter their physi...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction: The Significance of Chirality in Fluorinated Amino Alcohols
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability and binding affinity.[1] 2-Amino-4,4,4-trifluorobutan-1-ol is a chiral fluorinated amino alcohol of significant interest in medicinal chemistry and drug development, serving as a key building block for more complex pharmaceutical agents.[2][3] Like all chiral molecules, its (R) and (S) enantiomers can exhibit vastly different pharmacological and toxicological profiles.[4] Consequently, the ability to unambiguously distinguish, quantify, and assign the absolute configuration of these enantiomers is paramount for research, development, and quality control.
This guide provides an in-depth comparison of the (R) and (S) enantiomers of 2-Amino-4,4,4-trifluorobutan-1-ol using three powerful spectroscopic techniques: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy with Chiral Solvating Agents (CSAs). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and discuss the expected spectroscopic outcomes, providing researchers with a robust framework for the stereochemical analysis of this and similar chiral molecules.
Vibrational Circular Dichroism (VCD): A Definitive Tool for Absolute Configuration
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[5][6] As a chiroptical technique, it is exquisitely sensitive to the three-dimensional arrangement of atoms. For a pair of enantiomers, which are non-superimposable mirror images, the VCD spectra are also expected to be mirror images of each other with equal magnitude and opposite sign, while their standard infrared (IR) absorption spectra remain identical.[4][7] This unique property makes VCD an unequivocal method for determining the absolute configuration of chiral molecules in solution, often corroborated by Density Functional Theory (DFT) calculations.[4][5]
Expected VCD Spectroscopic Signatures
For 2-Amino-4,4,4-trifluorobutan-1-ol, the VCD spectrum will be rich with information, particularly in the fingerprint region (1500-900 cm⁻¹) where C-H, C-O, C-N, and C-F bending and stretching vibrations occur. We anticipate that the (R)-enantiomer will exhibit a specific pattern of positive and negative Cotton effects. The (S)-enantiomer, in turn, will display a VCD spectrum that is a point-for-point mirror image of the (R)-enantiomer's spectrum. For instance, a strong positive band observed at a specific wavenumber for the (R)-enantiomer will appear as a strong negative band at the same wavenumber for the (S)-enantiomer.
Experimental Protocol: VCD Analysis
Sample Preparation: Prepare solutions of the enantiomerically pure (R)- and (S)-2-Amino-4,4,4-trifluorobutan-1-ol in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 0.1 M. The solvent must be transparent in the IR region of interest.
Instrumentation Setup: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module, which includes a linear polarizer and a photoelastic modulator (PEM).[5]
Data Acquisition:
Acquire a background spectrum of the solvent using the same sample cell (typically a BaF₂ cell with a pathlength of 100 µm).
Acquire the IR and VCD spectra for each enantiomer solution. Collect data over a suitable spectral range (e.g., 2000-800 cm⁻¹) for several hours (typically 4-8 hours) to achieve an adequate signal-to-noise ratio.[8]
The VCD signal is demodulated using a lock-in amplifier tuned to the PEM's modulation frequency.[5]
Data Processing:
Subtract the solvent spectrum from each sample spectrum.
Baseline correct the resulting VCD spectra.
Compare the VCD spectra of the (R) and (S) enantiomers to confirm their mirror-image relationship.
Workflow for VCD Analysis
Caption: Workflow for VCD analysis of enantiomers.
Electronic Circular Dichroism (ECD) spectroscopy is the UV-Visible counterpart to VCD.[9] It measures the differential absorption of circularly polarized light by chiral molecules in the UV-Vis spectral range, arising from electronic transitions.[10] While 2-Amino-4,4,4-trifluorobutan-1-ol lacks a strong chromophore, the amino and hydroxyl groups can give rise to weak electronic transitions in the far-UV region (typically below 220 nm).[11] Similar to VCD, the two enantiomers of a chiral molecule will display mirror-image ECD spectra.[9] The amplitude of the ECD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a useful tool for quantifying enantiopurity.[11][12]
Expected ECD Spectroscopic Signatures
The ECD spectra of (R)- and (S)-2-Amino-4,4,4-trifluorobutan-1-ol are expected to show Cotton effects in the far-UV region. For example, if the (R)-enantiomer exhibits a positive Cotton effect (a positive peak) centered around 210 nm, the (S)-enantiomer will exhibit a negative Cotton effect of equal magnitude at the same wavelength.[11] The intensity of these peaks, measured as molar ellipticity (θ) or differential absorption (Δε), can be used to create a calibration curve to determine the enantiomeric purity of unknown mixtures.[11]
Experimental Protocol: ECD Analysis
Sample Preparation: Prepare solutions of the enantiomerically pure (R)- and (S)-enantiomers, as well as several mixtures of known enantiomeric ratios (e.g., 75:25, 50:50, 25:75), in a UV-transparent solvent such as methanol or water.[11] Concentrations are typically in the millimolar (mM) range (e.g., 0.3 mM).
Instrumentation Setup: Use a dedicated CD spectrometer. The instrument should be purged with nitrogen gas to allow for measurements in the far-UV region. A quartz cuvette with a short path length (e.g., 1 mm) is typically used.
Data Acquisition:
Record a baseline spectrum of the solvent in the cuvette.
Measure the ECD spectrum for each standard and sample solution over a range of approximately 300 nm to 190 nm.
Data Processing and Quantification:
Subtract the solvent baseline from each spectrum.
Identify the wavelength of maximum absorption (λ_max) for the Cotton effect.
Plot the differential extinction coefficient (Δε) at λ_max versus the known enantiomeric composition of the standard solutions to generate a linear calibration curve.
Use the calibration curve to determine the enantiomeric excess of any unknown samples.[11]
Workflow for ECD Analysis
Caption: Workflow for ECD analysis and quantification.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy is not inherently sensitive to chirality. In an achiral solvent, the NMR spectra of two enantiomers are identical. However, by introducing a Chiral Solvating Agent (CSA), it is possible to induce spectral differences.[13][14] The CSA forms rapid, reversible, non-covalent diastereomeric complexes with each enantiomer of the analyte.[15][16] These diastereomeric complexes have different chemical environments and, therefore, distinct NMR chemical shifts, resulting in the splitting of signals for the previously indistinguishable enantiomers.[17] This allows for the direct determination of enantiomeric excess from the integration of the separated signals in a single ¹H NMR spectrum.[13]
For amino alcohols, effective CSAs often include compounds capable of forming multiple hydrogen bonds or other non-covalent interactions, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) or derivatives of tartaric acid.[18][19]
Expected ¹H NMR Spectroscopic Signatures
In the presence of a suitable CSA, the ¹H NMR spectrum of a racemic mixture of 2-Amino-4,4,4-trifluorobutan-1-ol will show splitting of one or more proton signals. The protons closest to the chiral center, such as the proton on the chiral carbon (H-2) and the methylene protons adjacent to the hydroxyl group (H-1), are most likely to experience different chemical shifts (Δδ) for the two diastereomeric complexes. For example, a single doublet for H-2 in the achiral spectrum might resolve into two distinct doublets in the presence of the CSA, one corresponding to the (R)-enantiomer complex and the other to the (S)-enantiomer complex. The relative area of these two new signals will directly reflect the ratio of the enantiomers in the sample.
Experimental Protocol: NMR with CSA
Sample and CSA Selection: Choose a CSA known to be effective for amino alcohols, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid.[18]
Sample Preparation:
Dissolve a known quantity of the 2-Amino-4,4,4-trifluorobutan-1-ol sample (racemic or enantiomerically enriched) in an appropriate deuterated solvent (e.g., CDCl₃ or Benzene-d₆) in an NMR tube.
Acquire a standard ¹H NMR spectrum to serve as a reference.
Add the CSA to the NMR tube in incremental amounts (e.g., 0.5, 1.0, 1.5 equivalents) and acquire a spectrum after each addition to determine the optimal analyte-to-CSA ratio that provides the best signal separation.[17]
Data Acquisition: Acquire high-resolution ¹H NMR spectra at a constant temperature. A higher field magnet (e.g., 500 MHz or greater) is often beneficial for resolving small chemical shift differences.
Data Analysis:
Identify the proton signal that shows the best resolution between the two enantiomers.
Integrate the separated signals corresponding to the (R) and (S) enantiomers.
Calculate the enantiomeric excess (%ee) using the formula: %ee = |(Integral_R - Integral_S) / (Integral_R + Integral_S)| * 100.
Workflow for NMR with CSA Analysis
Caption: Workflow for enantiomeric excess determination using NMR with a CSA.
Summary of Spectroscopic Comparisons
The choice of spectroscopic method depends on the specific analytical goal. VCD and ECD are absolute methods for determining stereochemistry, while NMR with CSAs is primarily a tool for quantifying enantiomeric ratios.
Technique
Principle
(R)-Enantiomer Spectrum
(S)-Enantiomer Spectrum
Primary Application
VCD
Differential absorption of L/R circularly polarized IR light by molecular vibrations.[6]
Pattern of positive and negative bands.
Exact mirror image of the (R)-enantiomer's spectrum.[4]
Absolute Configuration Determination
ECD
Differential absorption of L/R circularly polarized UV-Vis light by electronic transitions.
Pattern of positive/negative Cotton effects.
Exact mirror image of the (R)-enantiomer's spectrum.[11]
Enantiomeric Purity, Absolute Configuration
NMR with CSA
Formation of transient diastereomeric complexes with distinct chemical shifts.[15]
A set of signals at a specific chemical shift (δ₁).
A corresponding set of signals at a different shift (δ₂).
Enantiomeric Ratio/Excess Determination
Conclusion
The stereochemical analysis of 2-Amino-4,4,4-trifluorobutan-1-ol is critical for its application in fields where chirality dictates function. This guide outlines three robust spectroscopic methodologies—VCD, ECD, and NMR with chiral solvating agents—that provide a comprehensive toolkit for researchers. VCD offers an unparalleled ability to determine absolute configuration in solution. ECD provides a complementary method for configurational assignment and a straightforward means for quantifying enantiomeric purity. Finally, NMR with CSAs offers a rapid, convenient, and highly accurate method for determining enantiomeric ratios directly from the spectrum. By understanding the principles and applying the protocols described herein, scientists can confidently characterize the enantiomers of this important fluorinated building block, ensuring stereochemical integrity in their research and development endeavors.
References
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - UNIPI. (2022, September 8).
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Circular Dichroism Principles And Applic
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A Senior Application Scientist's Guide to the Validation of Synthetic Routes for (R)-2-Amino-4,4,4-trifluorobutan-1-ol
Introduction: The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity.[1] The trifluoromethyl group, in particular, serves as a valuable bioisostere for moieties like the isopropyl group.[2] (R)-2-Amino-4,4,4-trifluorobutan-1-ol is a chiral building block of significant interest, combining the influential trifluoromethyl group with a versatile 1,2-amino alcohol scaffold. This structure is a key component in the development of novel therapeutics. The precise control of its absolute stereochemistry at the C2 position is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.
This guide provides an in-depth, objective comparison of validated synthetic strategies to obtain enantiomerically pure (R)-2-Amino-4,4,4-trifluorobutan-1-ol. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind these approaches, offering field-proven insights to guide researchers, chemists, and drug development professionals in selecting the optimal route for their specific needs, from small-scale discovery to large-scale manufacturing.
Comparative Analysis of Leading Synthetic Strategies
The asymmetric synthesis of (R)-2-Amino-4,4,4-trifluorobutan-1-ol predominantly relies on two powerful strategies: the use of chiral auxiliaries to direct stereochemistry and the asymmetric catalytic reduction of prochiral precursors. Each approach presents a unique set of advantages and challenges in terms of efficiency, scalability, and cost-effectiveness.
Strategy 1: Chiral Auxiliary-Mediated Synthesis via 2-Trifluoromethyl-1,3-Oxazolidines
This is a robust and highly diastereoselective method that leverages a temporary chiral auxiliary to guide the formation of the desired stereocenter. A particularly effective implementation of this strategy involves the use of an oxazolidine derived from (R)-phenylglycinol and trifluoroacetaldehyde.[1][3]
Mechanistic Rationale: The core of this strategy is the formation of a chiral 2-trifluoromethyl-1,3-oxazolidine. This heterocycle serves as a masked chiral imine. When treated with an organometallic reagent, such as in a Reformatsky or Mannich-type reaction, the oxazolidine ring opens to form a chiral iminium intermediate.[3] The stereochemical outcome of the nucleophilic addition is then dictated by the bulky phenyl group of the original chiral auxiliary, which effectively shields one face of the imine, forcing the nucleophile to attack from the less hindered face. This process, often enhanced by chelation between the metal atom, the nitrogen, and the oxygen of the alcoholate, results in a high degree of stereocontrol.[1]
Experimental Workflow:
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
Detailed Protocol (Adapted from Huguenot & Brigaud, 2006): [1]
Oxazolidine Formation: (R)-phenylglycinol is reacted with trifluoroacetaldehyde hemiacetal in a suitable solvent (e.g., CH2Cl2) to form the corresponding 2-trifluoromethyl-1,3-oxazolidine. This reaction proceeds in high yield.
Mannich-Type Reaction: The chiral oxazolidine is treated with a Grignard reagent (e.g., vinylmagnesium bromide) or subjected to a Reformatsky reaction. This step introduces the carbon backbone and sets the crucial stereocenter with high diastereoselectivity (dr up to 96:4).[3]
Purification: The resulting diastereomers are often separable by standard column chromatography, allowing for the isolation of the desired stereoisomer in pure form.
Reduction and Auxiliary Cleavage: The purified adduct is then reduced. A strong reducing agent like LiAlH4 can simultaneously reduce the carbonyl group (if formed) and cleave the N-benzyl bond of the auxiliary via hydrogenolysis. Alternatively, a two-step process involving reduction followed by catalytic hydrogenation (e.g., H2, Pd/C) can be employed to remove the auxiliary. This step liberates the target (R)-2-Amino-4,4,4-trifluorobutan-1-ol and allows for the recovery of the valuable (R)-phenylglycinol chiral auxiliary.[4]
Strategy 2: Asymmetric Catalytic Reduction
This approach represents a more atom-economical alternative, where a prochiral substrate, such as an α-amino ketone, is reduced to the desired amino alcohol using a chiral catalyst. Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) is a particularly powerful technology for this transformation.[5]
Mechanistic Rationale: Asymmetric transfer hydrogenation involves the transfer of a hydride from a hydrogen donor (e.g., formic acid/triethylamine azeotrope) to the ketone substrate. The enantioselectivity is controlled by a chiral catalyst, typically a transition metal complex (e.g., Ruthenium) coordinated to a chiral diamine or amino alcohol ligand. The substrate coordinates to the metal center in a specific orientation dictated by the steric and electronic properties of the chiral ligand, exposing one face of the carbonyl to preferential hydride attack. This results in the formation of one enantiomer of the alcohol in high excess.
Experimental Workflow:
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Detailed Protocol (Conceptual, based on similar transformations): [5]
Precursor Synthesis: The starting material, an unprotected α-amino ketone hydrochloride, is synthesized. This can typically be achieved by reacting a corresponding α-haloketone with an amine source.
Asymmetric Reduction: A reaction vessel is charged with the α-amino ketone precursor, a suitable solvent (e.g., methanol), the chiral ruthenium catalyst (e.g., a Ru-diamine complex, often at a low loading of 0.1-0.2 mol%), and a hydrogen source like a formic acid/triethylamine mixture.[5]
Reaction Execution: The mixture is heated (e.g., 60-65 °C) and stirred for several hours until completion, which can be monitored by HPLC.
Work-up and Isolation: Upon completion, the reaction is cooled, and the product is isolated. This may involve pH adjustment to precipitate the amino alcohol, followed by filtration and washing. The high efficiency of the catalyst often simplifies purification, sometimes requiring only a crystallization step.
Performance Comparison and Data Summary
The choice of synthetic route is a multi-faceted decision. The following table summarizes the key performance indicators for the two primary strategies discussed, providing a basis for objective comparison.
Metric
Chiral Auxiliary Route
Asymmetric Catalytic Reduction
Justification & Insights
Stereocontrol
High (dr up to 96:4)
Excellent (ee >99%)
Both methods offer excellent control. The auxiliary route's final purity depends on the chromatographic separation of diastereomers, while the catalytic route directly generates high enantiomeric excess.
Overall Yield
Good (typically 50-70% over 3-4 steps)
Very Good to Excellent (often >85% in the key step)
The catalytic route is more direct, often involving fewer steps and higher yields, making it more atom-economical.
Number of Steps
3-4 steps
1-2 steps (from precursor)
A shorter synthesis is advantageous for both time and cost. The ATH route is significantly more concise.
Scalability
Moderate to Good
Excellent
Catalytic processes are generally easier to scale up than stoichiometric auxiliary-based methods. Low catalyst loading is a major advantage for large-scale production.
Reagent Considerations
Stoichiometric chiral auxiliary (can be expensive but is recoverable); requires organometallics and strong reducing agents.
Catalytic amount of precious metal catalyst; uses common, inexpensive hydrogen donors.
The cost and handling of stoichiometric auxiliaries and organometallics can be a drawback. Catalyst cost is a factor, but low loading mitigates this.
Purification
Requires chromatography to separate diastereomers.
Often simplifies to crystallization of the final product.
Avoiding chromatography is a significant advantage in process chemistry, reducing solvent waste and cost.
Conclusion and Recommendations for Application
Both the chiral auxiliary-mediated synthesis and asymmetric catalytic reduction are validated, effective strategies for producing (R)-2-Amino-4,4,4-trifluorobutan-1-ol. The optimal choice is dictated by the specific context of the research or development program.
For Academic Research & Small-Scale Synthesis: The chiral auxiliary method is highly reliable and mechanistically well-understood.[1][3] It offers excellent stereocontrol and the ability to access both enantiomers by simply choosing the opposite enantiomer of the auxiliary. The required techniques (chromatography, handling of organometallics) are standard in a discovery chemistry lab.
For Process Development & Large-Scale Manufacturing: The asymmetric catalytic reduction route is unequivocally superior.[5] Its high atom economy, fewer steps, excellent yield and enantioselectivity, and avoidance of cryogenic conditions and difficult chromatography make it the ideal choice for producing kilogram quantities of the target molecule. The operational simplicity and reduced waste stream align well with the principles of green chemistry and industrial efficiency.
Ultimately, the validation of any synthetic route requires rigorous analytical characterization (NMR, MS, Chiral HPLC) to confirm structure and enantiopurity. This guide serves as a framework for making an informed decision, grounded in both mechanistic understanding and practical, data-driven comparison.
References
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Wang, J., et al. (2016). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 7(2), 1104-1108. [Link]
Höhne, M., & Bornscheuer, U. T. (2015). Biocatalytic Synthesis of Amino Alcohols. Publication Server of the University of Greifswald. [Link]
Thadkapally, S., et al. (2022). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. Organic Process Research & Development, 26(3), 738–746. [Link]
Salamon-Krokosz, K., et al. (2021). Amino acids with fluorinated olefinic motifs – synthetic approaches. Arkivoc, 2021(2), 99-117. [Link]
Bäckvall, J.-E., & Aass, K. (2001). A Regio- and Stereodivergent Route to All Isomers of vic-Amino Alcohols. ResearchGate. [Link]
Le, C. Q., et al. (2024). Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. ChemRxiv. [Link]
A Comparative Guide to the Conformational Analysis of Peptides Incorporating (R)-2-Amino-4,4,4-trifluorobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorinated amino acids into peptides represents a paradigm shift in modern drug discovery, offering a powerful tool to modul...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated amino acids into peptides represents a paradigm shift in modern drug discovery, offering a powerful tool to modulate their physicochemical and biological properties.[1][2][3] Among these, (R)-2-Amino-4,4,4-trifluorobutan-1-ol, a fluorinated amino alcohol, presents a unique structural motif with the potential to impart significant and favorable changes to peptide conformation, stability, and bioactivity. This guide provides a comprehensive comparison of the conformational analysis of peptides containing this novel building block against their non-fluorinated analogs, supported by established experimental and computational methodologies.
The Fluorine Advantage: Why Trifluoromethyl Groups Matter
The trifluoromethyl (CF3) group is a cornerstone of organofluorine chemistry in drug design for several key reasons:
Enhanced Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, a property that can improve membrane permeability and facilitate transport across biological barriers.[2]
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the CF3 group highly resistant to metabolic degradation and increasing the in vivo half-life of peptide therapeutics.[2][3]
Conformational Constraint: The steric bulk and strong electron-withdrawing nature of the CF3 group can induce specific conformational preferences in the peptide backbone, leading to more defined secondary structures.[4][5] This pre-organization can enhance binding affinity and selectivity for biological targets.
Modulation of pKa: The inductive effect of the CF3 group can alter the pKa of nearby functional groups, influencing intermolecular interactions and overall biological activity.[1]
Unraveling the 3D Architecture: A Multi-faceted Approach to Conformational Analysis
A thorough understanding of a peptide's three-dimensional structure is paramount to understanding its function. A combination of experimental and computational techniques provides the most comprehensive picture of the conformational landscape.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution Dynamics
NMR spectroscopy is an unparalleled tool for studying the structure and dynamics of peptides in solution, mimicking their physiological environment.[6][7][8][9] Key NMR experiments for conformational analysis include:
1D and 2D Homonuclear NMR (COSY, TOCSY, NOESY/ROESY): These experiments are fundamental for assigning proton resonances and identifying through-bond and through-space correlations. Nuclear Overhauser Effect (NOE) data from NOESY or ROESY spectra provide crucial distance restraints between protons, which are used to calculate the three-dimensional structure.[6]
Heteronuclear NMR (HSQC, HMBC): For isotopically labeled peptides, these experiments provide information on the connectivity and chemical environment of 13C and 15N nuclei, offering further structural constraints.
J-Coupling Constants: The magnitude of 3JHN-Hα coupling constants provides valuable information about the backbone dihedral angle φ, helping to define secondary structure elements.[10]
Temperature Coefficients: The temperature dependence of amide proton chemical shifts can identify protons involved in intramolecular hydrogen bonds, which are key to stabilizing folded structures.[7]
Caption: Workflow for NMR-based peptide conformational analysis.
X-ray Crystallography: The Atomic Resolution Snapshot
X-ray crystallography provides a static, high-resolution picture of a peptide's conformation in the solid state.[11][12] While it doesn't capture the dynamic nature of peptides in solution, it offers invaluable, precise atomic coordinates that can reveal detailed information about bond angles, side-chain packing, and intermolecular interactions. For peptides containing fluorinated amino acids, crystallographic data can unambiguously show the orientation of the fluorinated side chain and its influence on the local peptide backbone.[11]
Experimental Workflow: X-ray Crystallography
Caption: General workflow for peptide X-ray crystallography.
Computational Modeling: Exploring the Conformational Landscape
Molecular dynamics (MD) simulations and other computational methods are powerful tools for exploring the conformational space available to a peptide and for rationalizing experimental observations.[13][14][15][16][17] These methods can:
Sample a Wide Range of Conformations: MD simulations can reveal transient or lowly populated states that may be difficult to detect experimentally.[17]
Predict Conformational Propensities: By simulating the peptide in different environments (e.g., water, membrane), one can predict its preferred conformations.[16]
Rationalize Structural Effects: Computational models can help to explain how the incorporation of a fluorinated amino acid influences the peptide's structure and dynamics.
Comparative Analysis: (R)-2-Amino-4,4,4-trifluorobutan-1-ol Peptides vs. Non-Fluorinated Analogs
The introduction of (R)-2-Amino-4,4,4-trifluorobutan-1-ol is expected to induce significant conformational differences compared to a non-fluorinated analog, such as a peptide containing (R)-2-aminobutan-1-ol.
Feature
Peptide with (R)-2-Amino-4,4,4-trifluorobutan-1-ol
Peptide with Non-Fluorinated Analog
Rationale & Supporting Evidence
Backbone Flexibility
Reduced flexibility, tendency towards more defined secondary structures (e.g., β-turns, helices).
Higher degree of conformational flexibility, existing as an ensemble of interconverting structures.
The steric bulk of the CF3 group restricts the available Ramachandran space for the preceding residue. Studies on other trifluoromethylated amino acids have shown their ability to induce helical or extended conformations.[5][10]
Side-Chain Conformation
Preferential rotameric states due to steric and electronic interactions of the CF3 group.
Greater rotational freedom of the alkyl side chain.
The gauche effect and steric hindrance involving the trifluoromethyl group can favor specific side-chain orientations.
Hydrophobicity & Self-Assembly
Increased local hydrophobicity, potentially leading to aggregation or specific interactions with hydrophobic pockets of receptors.
Lower hydrophobicity.
The trifluoromethylthio group (CF3S), which also has high lipophilicity, has been shown to dramatically increase local hydrophobicity in peptides.[1]
Hydrogen Bonding
Potential for altered intramolecular hydrogen bonding networks due to conformational constraints.
Standard hydrogen bonding patterns for flexible peptides.
By pre-organizing the peptide backbone, the fluorinated residue can facilitate the formation of stable intramolecular hydrogen bonds.
Case Study: Hypothetical Pentapeptide Ac-Ala-Val-X-Val-Leu-NH2
To illustrate the expected differences, consider a model pentapeptide where X is either (R)-2-Amino-4,4,4-trifluorobutan-1-ol or its non-fluorinated counterpart.
Expected NMR Observations:
Fluorinated Peptide:
Larger 3JHN-Hα coupling constants for the residues flanking the fluorinated amino alcohol, indicative of a more extended conformation.[10]
A greater number of long-range NOEs, suggesting a well-defined, folded structure.
Amide protons with low temperature coefficients, indicating their involvement in stable intramolecular hydrogen bonds.
Non-Fluorinated Peptide:
Averaged 3JHN-Hα coupling constants, reflecting a mixture of conformations.
Primarily sequential and short-range NOEs, characteristic of a more flexible, random-coil-like structure.[18]
Amide protons with larger temperature coefficients, suggesting greater solvent exposure.
Conclusion
The incorporation of (R)-2-Amino-4,4,4-trifluorobutan-1-ol into peptides offers a promising strategy for enhancing their therapeutic potential. A comprehensive conformational analysis, employing a synergistic combination of NMR spectroscopy, X-ray crystallography, and computational modeling, is essential to fully elucidate the structural consequences of this modification. The expected increase in conformational stability and hydrophobicity can lead to peptides with improved biological activity, metabolic stability, and target selectivity. This guide provides a framework for researchers to design and interpret experiments aimed at understanding and harnessing the unique properties of these novel fluorinated peptides.
References
NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society.
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview | Request PDF.
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed.
NMR Spectroscopy for Studying Peptide Conformations and Cell Permeability.
Peptide Conformation Analysis Using an Integrated Bayesian Approach - PMC.
Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR) - PMC.
(PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids.
Conformational Behavior of Peptides – Computational Chemistry | ETH Zurich.
Computational Methods for Studying Conformational Behaviors of Cyclic Peptides.
Fluorinated Protein and Peptide Materials for Biomedical Applications - MDPI.
Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC.
Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection.
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.
FULL PAPER Synthesis of Chiral α-Trifluoromethyl α,α-Disubstituted α-Amino Acids and Conformational Analysis of L-Leu-Based.
X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions - MDPI.
The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic β-strands - PMC.
Advances in X-ray crystallography methods to study structural dynamics of macromolecules.
Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC.
Conformational analysis of peptides corresponding to all the secondary structure elements of protein L B1 domain - PMC.
This guide outlines the authoritative disposal and handling procedures for (R)-2-Amino-4,4,4-trifluorobutan-1-ol . As a specialized fluorinated building block, this compound presents a dual hazard profile: corrosivity (d...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the authoritative disposal and handling procedures for (R)-2-Amino-4,4,4-trifluorobutan-1-ol . As a specialized fluorinated building block, this compound presents a dual hazard profile: corrosivity (due to the primary amine) and toxic thermal decomposition (potential for Hydrogen Fluoride generation).
The following protocols are designed to ensure scientific integrity, regulatory compliance, and personnel safety.
Part 1: Compound Profile & Hazard Identification
Before disposal, you must validate the waste stream based on the chemical's functional properties. This compound is not typically listed on specific EPA P-lists or U-lists but must be managed as a Characteristic Hazardous Waste .
Property
Specification
Operational Implication
Chemical Name
(R)-2-Amino-4,4,4-trifluorobutan-1-ol
CAS Verification: Verify against specific lot; analogs include CAS 120200-07-9 (Acid form).
D002 (Corrosive): If the neat substance or aqueous mixture has a pH
12.5.
D001 (Ignitable): If the flash point is
C (140F).
Halogenated Organic: Mandatory classification for incineration streams.
Part 2: Pre-Disposal Segregation & Accumulation
Core Directive: Never mix this compound with acidic waste streams. The exothermic neutralization of the amine can cause spattering or container pressurization.
Container Selection
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.
Expert Insight: While fluorinated carbons are stable, the amine functionality can degrade certain lower-grade plastics over time. HDPE is the industry standard for composite organic wastes.
Venting: Use a vented cap if accumulating large quantities to prevent pressure buildup from slow oxidation or off-gassing.
Segregation Logic
DO NOT MIX WITH:
Acids: (e.g., HCl, H₂SO₄)
Violent exothermic reaction.
Oxidizers: (e.g., Peroxides, Nitric Acid)
Fire/Explosion hazard.
Non-Halogenated Solvents: Mixing fluorinated waste with non-halogenated waste (like acetone/ethanol) ruins the "fuel blending" value of the non-halogenated stream and forces the entire volume to undergo expensive halogen-specific incineration.
Part 3: Disposal Workflows
Workflow A: Liquid Waste Disposal
This is the standard protocol for reaction mixtures, mother liquors, or expired reagents containing the compound.
Figure 1: Decision matrix for liquid waste accumulation. Note the critical segregation of halogenated streams.
Workflow B: Solid Waste (Contaminated PPE/Wipes)
Solids contaminated with (R)-2-Amino-4,4,4-trifluorobutan-1-ol cannot be thrown in regular trash due to the persistence of the trifluoromethyl group.
Collection: Place wipes, gloves, and weighing boats into a clear heavy-duty plastic bag (minimum 6 mil thickness).
Labeling: Tag as "Hazardous Solid Waste - Fluorinated Debris."
Disposal: Seal with tape and transfer to the solid hazardous waste drum.
Part 4: Emergency Spill Response
Trustworthiness Check: In the event of a spill, the primary risk is not just the liquid, but the potential for corrosive burns and inhalation of vapors.
Figure 2: Immediate response protocol for laboratory-scale spills.
Part 5: Professional Disposal & Incineration
The ultimate fate of this chemical is High-Temperature Incineration . As a scientist, you must ensure your waste manifest explicitly states "Organic Fluorine" or "Trifluoromethyl" content.
Why This Matters (Causality)
Standard incinerators operate at temperatures sufficient to burn organics, but fluorinated compounds require:
Higher Temperatures: The C-F bond is one of the strongest in organic chemistry (
485 kJ/mol). Incomplete combustion can lead to the formation of PFAS-like byproducts or toxic monomers.
Facilities must use caustic scrubbers (e.g., NaOH spray towers) to neutralize the HF gas before emission. Failure to declare fluorine content can corrode the incinerator's firebrick and violate emission permits.
References
National Institutes of Health (NIH) - PubChem. 4,4,4-Trifluorobutan-1-ol Compound Summary (Analog). Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Wastes - Hazardous Waste - Waste Types - Characteristic Wastes. Retrieved from [Link]
ScienceMadness Wiki. Proper disposal of chemicals (General Organic/Halogenated). Retrieved from [Link]
Handling
Personal protective equipment for handling (R)-2-Amino-4,4,4-trifluorobutan-1-ol
Part 1: Executive Safety Strategy The Hidden Hazard: Lipophilicity & Basicity (R)-2-Amino-4,4,4-trifluorobutan-1-ol (CAS: 126534-31-4, generic structure ref) represents a specific class of "privileged" chiral building bl...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Safety Strategy
The Hidden Hazard: Lipophilicity & Basicity
(R)-2-Amino-4,4,4-trifluorobutan-1-ol (CAS: 126534-31-4, generic structure ref) represents a specific class of "privileged" chiral building blocks. While often classified generically as an "Irritant" or "Corrosive" in Safety Data Sheets (SDS), its specific structure presents a dual-threat often overlooked in standard risk assessments:
The Amine Head: Provides basicity, capable of causing immediate corneal clouding and skin necrosis upon prolonged contact.
The Trifluoromethyl Tail: Significantly increases lipophilicity compared to non-fluorinated analogs (like 2-aminobutanol). This allows the molecule to penetrate the stratum corneum (outer skin layer) faster than standard amino alcohols, potentially carrying the caustic amine functionality into deep tissue layers more rapidly.
Core Directive: Treat this compound not just as a surface irritant, but as a transdermal permeation hazard . Standard "splash protection" is insufficient for prolonged handling.
Part 2: PPE Matrix & Barrier Selection
This matrix synthesizes permeation data from fluorinated alcohols (e.g., 2,2,2-Trifluoroethanol) and aliphatic amines to provide a conservative safety standard.
Hand Protection (Glove Selection)
Scientific Rationale: Fluorinated compounds can degrade nitrile rubber over time, and amines can permeate through microscopic defects.
Operation Type
Recommended Barrier
Material Thickness
Est. Breakthrough
Protocol Note
Standard Weighing (< 1g)
Double Nitrile
Outer: 5 milInner: 4 mil
> 45 mins
"Spot-Check" Rule: Change outer glove immediately upon any splash. Visual degradation is not always immediate.
Synthesis/Workup (> 1g)
Laminate / Composite
2.7 mil (e.g., Silver Shield®)
> 480 mins
Essential for handling concentrated stock solutions or organic phases.
Spill Cleanup
Butyl Rubber
> 15 mil
> 480 mins
Do not use standard nitrile for spills > 10 mL.
Eye & Respiratory Protection
Eyes:Chemical Splash Goggles (Indirect Vented).
Why: Safety glasses with side shields are insufficient. Amine vapors can bypass side shields, reacting with the moisture in the eye to form a caustic solution, leading to "halo vision" (glaucopsia) or permanent damage.
Respiratory: Handling must occur in a Class II Fume Hood (Face velocity: 80–100 fpm).
Powder Handling: If the solid is statically charged (common with fluorinated powders), use an ionizing bar or work inside a localized powder weighing enclosure.
Part 3: Operational Protocols
Weighing & Transfer (The "Static" Factor)
Fluorinated amino alcohols often exhibit high static charge, causing the powder to "jump" or cling to spatulas, increasing inhalation/contamination risk.
Preparation: Place the balance inside the fume hood.
Static Control: Use an antistatic gun or polonium strip near the weighing boat.
Transfer: Use a glass or PTFE-coated spatula. Avoid metal if the compound is being used for metal-catalyzed cross-coupling (prevents trace metal contamination, though not a safety issue, it preserves integrity).
Dissolution: Dissolve the solid immediately in the reaction solvent (e.g., THF, DCM) to lower the vapor pressure and containment risk.
Reaction Monitoring & Workup
Critical Control Point: The "Quench."[1]
While the CF3 group is stable, the amine functionality generates heat when neutralized.
Protocol: When quenching reactions containing this intermediate with acid (e.g., HCl workup), add the acid slowly at 0°C.
Risk: Rapid addition can cause flash boiling of solvents (DCM/Ether) due to the exotherm, aerosolizing the fluorinated material.
Waste Disposal Logic
Segregation: Do NOT mix with "Oxidizing Waste" (e.g., Nitric acid waste). Amines + Oxidizers = Potential explosion/fire.
Classification: Dispose of as "Halogenated Organic - Basic" .
Note: Even though it is basic, the presence of Fluorine mandates the "Halogenated" stream to prevent damage to standard incinerators not equipped with scrubbers for HF (which forms during incineration).
Part 4: Emergency Response Visualization
Diagram 1: Exposure Response Decision Tree
This logic flow ensures immediate, correct action based on the type of exposure, prioritizing the eyes and skin permeation risks.
Caption: Immediate triage logic for exposure. Note that neutralization (using acids/bases on skin) is strictly prohibited to prevent thermal injury.[2]
Diagram 2: Waste Stream Segregation
Correct disposal is critical to prevent downstream explosions or environmental release.
Caption: Waste segregation workflow. The "Halogenated" tag is mandatory due to the trifluoromethyl group.
References
National Center for Biotechnology Information (PubChem). Compound Summary for CID 12204677 (2-Amino-4,4,4-trifluorobutan-1-ol). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Working with Corrosives and Irritants. Retrieved from [Link]